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chromium(3+);triphosphate

Cat. No.: B1615562
CAS No.: 27096-04-4
M. Wt: 336.91 g/mol
InChI Key: OOUMMVQQCICTGF-UHFFFAOYSA-E
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Description

Overview of Chromium(III) Phosphate (B84403) Chemical Diversity

The chemistry of chromium(III) phosphates is characterized by a remarkable variety of structures and compositions. This diversity arises from the ability of phosphorus and oxygen to form a wide array of phosphate anions, ranging from simple orthophosphates to complex polyphosphates and metaphosphates. These anions can coordinate with the chromium(III) cation, which typically exhibits an octahedral coordination geometry, to form a multitude of compounds with distinct properties.

The diversity extends to the formation of hydrated and anhydrous forms, as well as amorphous and crystalline phases. wikipedia.org For instance, chromium(III) orthophosphate can exist as an anhydrous green solid or as a violet hexahydrate. wikipedia.org Furthermore, the binary system of Cr₂O₃–P₂O₅ is known to produce several stable compounds, including orthophosphate (CrPO₄), pyrophosphate (Cr₄(P₂O₇)₃), and metaphosphate (Cr(PO₃)₃), among others. akjournals.com This rich chemical landscape provides a fertile ground for scientific investigation and the development of novel materials with tailored functionalities.

Historical Development of Research on Chromium(III) Phosphate Systems

Research into chromium(III) phosphate systems has evolved significantly over the years. Early studies focused on the fundamental synthesis and characterization of these compounds. For example, the preparation of chromium phosphate by treating a phosphoric acid solution of chromium(VI) oxide with a reducing agent like hydrazine (B178648) has been a long-established method. wikipedia.org Similarly, the synthesis of hexahydrated chromium(III) phosphate via the reduction of chromium trioxide with ethanol (B145695) in the presence of orthophosphoric acid has been known for some time. wikipedia.org

More recent research has delved into the specific properties and applications of these materials. For example, the use of chromium(III) phosphate in anti-corrosive coatings has been an area of active investigation. wikipedia.orgfscichem.com Paints containing aqueous acidic chromium(III) phosphate have been developed to form protective films on various metal substrates. wikipedia.org In the realm of catalysis, chromium(III) phosphate has been explored for its ability to facilitate cation exchange in sorption reactions, a property that is valuable for environmental remediation. wikipedia.orgwikiwand.com The study of chromium(III) phosphate's magnetic properties has also been a significant area of research, with investigations into the anti-ferromagnetic characteristics of different crystalline forms. wikipedia.org The exploration of more complex chromium(III) phosphates, such as metaphosphates and their various structural types, represents a more advanced stage in the historical development of this field. rsc.org Furthermore, the interaction of chromium(III) with biologically relevant polyphosphates like adenosine (B11128) triphosphate (ATP) has become a subject of interest in bioinorganic chemistry. nih.govoup.com

Classification of Chromium(III) Phosphate Forms and Related Species

Chromium(III) phosphate compounds can be broadly classified based on the nature of the phosphate anion present in their structure. This classification helps in understanding their chemical properties and potential applications.

Chromium(III) orthophosphate, with the chemical formula CrPO₄, is the simplest form of chromium phosphate. It can exist in both anhydrous and hydrated forms, with the hexahydrate (CrPO₄·6H₂O) and tetrahydrate (CrPO₄·4H₂O) being common. wikipedia.orgnih.gov The anhydrous form is a green solid, while the hexahydrate is violet. wikipedia.org

Research has focused on the synthesis, crystal structure, and properties of CrPO₄. Anhydrous CrPO₄ can be prepared by heating a mixture of chromium(III) oxide and ammonium (B1175870) hydrogen phosphate through a series of controlled temperature steps. wikipedia.org It exists in at least two crystalline forms, α-CrPO₄ and β-CrPO₄, both of which are orthorhombic but with different space groups and structural arrangements of CrO₆ octahedra and PO₄ tetrahedra. wikipedia.org The β-form converts to the α-form at temperatures above 1175 °C. wikipedia.org The magnetic properties of these polymorphs have been studied, revealing anti-ferromagnetic behavior at low temperatures. wikipedia.org Recent studies have also investigated the environmental stability of crystalline chromium phosphate (CrPO₄·6H₂O), particularly its formation, dissolution, and oxidation risk in aqueous environments. nih.gov

Table 1: Properties of Chromium(III) Orthophosphate (CrPO₄)

Property Anhydrous CrPO₄ CrPO₄·6H₂O
Chemical Formula CrPO₄ CrPO₄·6H₂O
Molar Mass 146.97 g/mol 255.06 g/mol
Appearance Green solid Violet solid
Crystal Structure Orthorhombic (α and β forms) -
Solubility in water Insoluble -

| Melting Point | 1907 °C | - |

Chromium(III) diphosphates, also known as pyrophosphates, contain the P₂O₇⁴⁻ anion. The most well-known example is chromium(III) pyrophosphate, with the formula Cr₄(P₂O₇)₃. This compound can be synthesized through solid-state reactions between chromium(III) oxide and ammonium hydrogen phosphate. akjournals.com A hydrated form, Cr₄(P₂O₇)₃·28H₂O, has also been prepared by reacting diphosphoric acid with chromium carbonate. biointerfaceresearch.com The total dehydration of this hydrate (B1144303) between 90°C and 450°C yields the anhydrous form. biointerfaceresearch.com

The anhydrous Cr₄(P₂O₇)₃ is reported to be isostructural with V₄(P₂O₇)₃, crystallizing in the orthorhombic system. biointerfaceresearch.com It is stable up to its melting point of 1050°C. biointerfaceresearch.com The thermal behavior and vibrational properties of these diphosphates have been investigated using techniques such as DTA, IR spectroscopy, and X-ray diffraction. biointerfaceresearch.com In biochemical contexts, chromium(III) pyrophosphate (Cr-PPi) has been used as a kinetic probe to study enzyme mechanisms, such as those of orotate (B1227488) phosphoribosyltransferase and hypoxanthine/guanine (B1146940) phosphoribosyltransferase. nih.gov

Chromium(III) metaphosphates are characterized by the presence of repeating (PO₃)⁻ units, which can form chains or rings. The general formula for the simple metaphosphate is Cr(PO₃)₃. These compounds can be synthesized via solid-state reactions or by heating a mixture of chromium(III) nitrate (B79036) and ammonium phosphate. akjournals.commmu.ac.uk

Several crystalline forms of chromium(III) metaphosphate are known, including the C-type and B-type structures. rsc.org The C-type Cr(PO₃)₃ features one-dimensional infinite metaphosphate chains and isolated CrO₆ octahedra. researchgate.net The B-type, with the formula Cr₂P₆O₁₈, also exhibits distinct structural and magnetic properties. rsc.org Research has focused on the synthesis of these different forms and the characterization of their magnetic structures through neutron powder diffraction and heat-capacity measurements. rsc.org These studies have shown that the magnetic properties are influenced by the superexchange interactions between chromium(III) ions mediated by the phosphate groups. rsc.org

Table 2: Comparison of C-type and B-type Chromium(III) Metaphosphates

Feature C-type Cr(PO₃)₃ B-type Cr₂P₆O₁₈
Structure Infinite metaphosphate chains and isolated CrO₆ octahedra -
Magnetic Behavior Three-dimensional Heisenberg antiferromagnet Shows ferromagnetic contributions at low temperatures

| Magnetic Ordering Temp. | 4.2 K | - |

Chromium(III) can form stable complexes with polyphosphate ligands, which are molecules containing multiple phosphate groups linked together. A prominent example of such a ligand is adenosine triphosphate (ATP), a crucial molecule in cellular bioenergetics. The interaction between chromium(III) and ATP has been a subject of significant academic interest.

Studies using techniques like ³¹P NMR spectroscopy have investigated the binding of chromium(III) complexes to the phosphate groups of ATP. nih.govoup.com Research suggests the formation of outer-sphere complexes between ATP and various chromium species. nih.gov In some cases, the formation of inner-sphere complexes, where chromium(III) is directly bound to the phosphate groups, has also been explored. nih.gov These chromium(III)-ATP complexes, being substitution-inert and paramagnetic, serve as valuable probes in biochemical studies to determine intersubstrate distances on enzymes like pyruvate (B1213749) kinase. nih.gov The inactivation of enzymes such as pyruvate phosphate dikinase by chromium(III) complexes of ATP has also been demonstrated, involving the covalent attachment of the complex to the enzyme. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrO12P3-6 B1615562 chromium(3+);triphosphate CAS No. 27096-04-4

Properties

CAS No.

27096-04-4

Molecular Formula

CrO12P3-6

Molecular Weight

336.91 g/mol

IUPAC Name

chromium(3+);triphosphate

InChI

InChI=1S/Cr.3H3O4P/c;3*1-5(2,3)4/h;3*(H3,1,2,3,4)/q+3;;;/p-9

InChI Key

OOUMMVQQCICTGF-UHFFFAOYSA-E

SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cr+3]

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cr+3]

Other CAS No.

27096-04-4

physical_description

Liquid

Pictograms

Corrosive; Irritant

Related CAS

7789-04-0 (Parent)

Origin of Product

United States

Synthesis and Advanced Preparative Methodologies

Synthetic Pathways for Anhydrous Chromium(III) Orthophosphate

Anhydrous chromium(III) orthophosphate (CrPO₄) can be synthesized through solid-state reactions. One method involves grinding a mixture of 75 mol% chromium(III) oxide (Cr₂O₃) and 25 mol% pure ammonium (B1175870) hydrogen phosphate (B84403) ((NH₄)₂HPO₄). wikipedia.org This mixture is pressed into pellets and subjected to a multi-step heating process under air pressure. wikipedia.org The initial heating at 400°C for 24 hours serves to remove ammonia (B1221849) and water. wikipedia.org This is followed by a sequence of heating steps at 450°C (24 hours), 700°C (72 hours), 800°C (24 hours), and finally 850°C (48 hours), after which the pellets are gradually cooled. wikipedia.org

Another approach to obtaining anhydrous CrPO₄ involves the thermal decomposition of the hexahydrated form. When unstrained, coarse chromium(III) orthophosphate hexahydrate is heated, it recrystallizes at 1,014°C into an unstable, fine-grained β-CrPO₄. nist.gov If the hexahydrate is first ground, thus introducing strain, it forms the stable α-CrPO₄ at 972°C. nist.gov The α form is noted for its stability at high temperatures, remaining unmelted up to 1,800°C. nist.gov

A general method for preparing chromium phosphate involves treating a phosphoric acid solution of chromium(VI) oxide with a reducing agent like hydrazine (B178648). wikipedia.orgwikiwand.com

Preparation of Hydrated Chromium(III) Orthophosphate Phases

Chromium(III) orthophosphate hexahydrate (CrPO₄·6H₂O) is a well-known hydrated phase. wikipedia.org A common preparative method involves the reduction of chromium trioxide (CrO₃) with ethanol (B145695) in the presence of orthophosphoric acid (H₃PO₄). wikipedia.orgwikiwand.com This reaction can be carried out over a temperature range of -24°C to +80°C. wikipedia.orgwikiwand.com The resulting product is a violet-colored solid. wikipedia.org Another method involves the reaction of chromium(VI) oxide with phosphoric acid and hydrazine hydrate (B1144303), where the mixture is heated to 70-80°C for 6 hours. google.com

It is important to note that while a tetrahydrate (CrPO₄·4H₂O) has been reported, some studies have found that X-ray powder patterns of the purported tetrahydrate are identical to the hexahydrate, suggesting the hexahydrate is the only crystalline hydrate form. nist.govnih.govsamaterials.com The hexahydrate breaks down to an amorphous material near 130°C. nist.gov

Amorphous chromium(III) phosphate can be produced by heating the hexahydrate above 130°C. nist.gov The X-ray diffraction pattern of the material heated above this temperature indicates an amorphous structure. nist.gov

A gel-like form of chromium(III) phosphate can be synthesized via the reduction of ammonium dichromate ((NH₄)₂Cr₂O₇) with ethanol and nitric acid. wikipedia.orgresearchgate.net This process is conducted in the presence of ammonium dihydrogen phosphate and urea (B33335) at elevated temperatures, using tetradecyltrimethylammonium bromide (TTBr) as a structure-directing agent to form the gel. wikipedia.orgresearchgate.net

Mesoporous chromium(III) phosphate materials, characterized by high surface areas and narrow pore size distributions, can be synthesized using various templating methods.

One approach is an unconventional sol-gel technique using ammonium dichromate as the chromium source. researchgate.net In this method, chromium(III) is generated in situ by reducing ammonium dichromate with ethanol and nitric acid. researchgate.net A gel is then formed in the presence of ammonium dihydrogen phosphate and urea at an elevated temperature, with tetradecyltrimethylammonium bromide (TTBr) acting as a surfactant and structure-directing agent. researchgate.net After extraction of the surfactant, the resulting material exhibits a high specific surface area of 384 m²/g. researchgate.net

Another method for synthesizing mesoporous chromium phosphates is through a solid-state reaction at low temperature (SSRLT). purdue.edursc.org This solvent-free method involves reacting chromium(III) chloride hexahydrate (CrCl₃·6H₂O) and sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) in the presence of cetyltrimethylammonium bromide (CTAB) as a template at 353 K. rsc.org This process yields mesoporous materials with a high degree of pore ordering, a specific surface area of up to 250.78 m²/g, and an average pore size of 3.48 nm, particularly when the P/Cr atomic ratio is 2.0. purdue.edursc.org

The table below summarizes the key parameters for the synthesis of mesoporous chromium phosphate.

Synthesis Method Precursors Template Key Features
Unconventional Sol-GelAmmonium dichromate, Ethanol, Nitric acid, Ammonium dihydrogen phosphate, UreaTetradecyltrimethylammonium bromide (TTBr)High specific surface area (384 m²/g) researchgate.net
Solid-State Reaction at Low Temperature (SSRLT)Chromium(III) chloride hexahydrate, Sodium dihydrogen phosphate dihydrateCetyltrimethylammonium bromide (CTAB)High pore ordering, Specific surface area up to 250.78 m²/g, Average pore size of 3.48 nm purdue.edursc.org

Methodologies for Chromium(III) Metaphosphate (Cr(PO₃)₃) Crystal Growth

Single crystals of chromium(III) metaphosphate (Cr(PO₃)₃) can be grown under conditions that promote volatilization and subsequent recrystallization from the gas phase. iucr.orgresearchgate.net One such method involves irreversible chemical vapor transport reactions. iucr.org This can be achieved by starting with chromium(III) orthophosphate (CrPO₄) and phosphorus, with iodine as a transport agent, in a sealed silica (B1680970) ampoule under a temperature gradient (e.g., 1323 K to 1223 K). iucr.org

Another route to obtaining microcrystalline C-type Cr(PO₃)₃ involves heating a mixture of chromium(III) nitrate (B79036) and dibasic ammonium hydrogen phosphate ((NH₄)₂HPO₄) in an acidic nitric acid medium at 800°C for an extended period (7 days). mmu.ac.uk Isothermal heating of mixtures of Cr₄(P₂O₇)₃ and Zn₂P₂O₇ with chlorine as a mineralizer at 1273 K for 3 days has also successfully yielded crystals of Cr(PO₃)₃. iucr.org

Chemical Preparation of Chromium(III) Diphosphate (B83284) Hydrates

A hydrated chromium(III) diphosphate, Cr₄(P₂O₇)₃·28H₂O, has been synthesized by slowly adding dilute diphosphoric acid to an aqueous solution of chromium carbonate. biointerfaceresearch.com The resulting solution is then slowly evaporated at room temperature to yield a polycrystalline sample of the hydrated diphosphate. biointerfaceresearch.com The diphosphoric acid used in this synthesis can be prepared by passing an aqueous solution of sodium pyrophosphate (Na₄P₂O₇) through an ion-exchange resin. biointerfaceresearch.com

The anhydrous form, Cr₄(P₂O₇)₃, can be obtained by the complete dehydration of Cr₄(P₂O₇)₃·28H₂O, which occurs between 90°C and 450°C. biointerfaceresearch.comresearchgate.net Anhydrous chromium(III) diphosphate is stable up to its melting point of 1050°C. biointerfaceresearch.comresearchgate.net

The table below outlines the synthesis of chromium(III) diphosphate hydrates and their anhydrous form.

Compound Synthesis Method Reactants Key Conditions
Cr₄(P₂O₇)₃·28H₂OPrecipitationDilute diphosphoric acid, Aqueous chromium carbonateSlow evaporation at room temperature biointerfaceresearch.com
Cr₄(P₂O₇)₃Thermal DehydrationCr₄(P₂O₇)₃·28H₂OHeating between 90°C and 450°C biointerfaceresearch.comresearchgate.net

Synthesis of Chromium(III) Complexes with Adenosine (B11128) Triphosphate and Diphosphate

The preparation of chromium(III) complexes with adenosine triphosphate (ATP) and adenosine diphosphate (ADP) has been a subject of detailed research, primarily due to their utility as stable analogues of MgATP and MgADP in enzymatic studies. A foundational method for synthesizing these complexes involves the direct reaction of a chromium(III) salt with the respective nucleotide.

A common procedure starts with the reaction of chromium(III) chloride (CrCl₃) with the sodium salt of either ATP or ADP in an aqueous solution. The reaction is typically carried out at or near neutral pH and at room temperature. The formation of the complex is often slow, requiring incubation periods that can extend for several hours to ensure complete coordination of the chromium ion to the phosphate chain of the nucleotide.

Researchers have meticulously characterized the products of these reactions. wikipedia.orgrsc.org For instance, the synthesis of Cr(H₂O)₄ATP and Cr(H₂O)₄ADP results in complexes where the chromium ion is coordinated to the β- and γ-phosphates of ATP or the α- and β-phosphates of ADP, respectively. These structures are often referred to as bidentate complexes. The use of ion-exchange chromatography is a crucial step in the purification of these chromium-nucleotide complexes, separating them from unreacted starting materials and other potential isomers. wikipedia.org

The synthesis conditions can be manipulated to favor the formation of different isomers. For example, the stereoisomers of chromium(III) nucleotide complexes can be prepared and separated, which is critical for probing the stereospecificity of enzyme active sites. wikipedia.orgmdpi.com

A summary of typical reaction conditions for the synthesis of chromium(III)-adenosine nucleotide complexes is presented in the table below.

ProductReactantsSolventTemperatureIncubation TimePurification Method
Cr(H₂O)₄ATPCrCl₃, Na₂ATPWaterRoom Temp.Several hoursIon-exchange chromatography
Cr(H₂O)₄ADPCrCl₃, Na₂ADPWaterRoom Temp.Several hoursIon-exchange chromatography

Detailed research findings have elucidated the nature of the interaction between chromium(III) and the adenosine nucleotides. It has been shown that the chromium ion primarily interacts with the triphosphate moiety of ATP and not the adenine (B156593) base. acs.org This selective coordination is fundamental to their function as analogues in enzymatic reactions where the phosphate chain is the key interacting group.

Emerging and Novel Synthetic Approaches for Chromium(III) Phosphates

Beyond the well-established aqueous synthesis of specific complexes, the field has seen the development of several advanced and novel methodologies for the preparation of chromium(III) phosphates with tailored properties such as high surface area, controlled porosity, and specific crystalline phases. These methods are crucial for applications in catalysis, materials science, and beyond. mdpi.compsu.edu

Sol-Gel Synthesis: The sol-gel method offers a versatile route to produce amorphous or crystalline chromium(III) phosphates with high purity and homogeneity. This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. For chromium phosphates, this can be achieved by reacting a chromium precursor, such as chromium(III) nitrate or chloride, with a phosphorus source like phosphoric acid or an organophosphate in a suitable solvent. The properties of the final material, such as surface area and pore size, can be tuned by controlling parameters like pH, temperature, and the concentration of reactants. An unconventional sol-gel technique using ammonium dichromate as the chromium source has been used to synthesize mesoporous chromium(III) phosphate with a high specific surface area. researchgate.net

Hydrothermal Synthesis: Hydrothermal synthesis is a method that employs high temperatures and pressures in aqueous solutions to crystallize materials that are not stable at their melting points. This technique has been successfully used to prepare crystalline chromium(III) phosphates with various structures. researchgate.netrsc.org For instance, novel nanolayered tin phosphates have been synthesized via a conventional hydrothermal method for the purpose of removing Cr(III) from aqueous solutions. rsc.orgrsc.org This method allows for the formation of unique crystal morphologies and has been used to create a series of M⁺₂O–Cr₂O₃–P₂O₅ (M⁺=Na, K) materials. researchgate.net

Solid-State Reactions: Solid-state reactions, often carried out at elevated temperatures, provide a direct route to anhydrous chromium(III) phosphates. This method involves the intimate mixing of solid reactants, such as chromium(III) oxide (Cr₂O₃) and a phosphate salt (e.g., ammonium dihydrogen phosphate), followed by heating to high temperatures to induce a reaction. psu.edu A notable innovation in this area is the use of solid-state reactions at low temperatures (SSRLT), which has been employed to synthesize mesoporous chromium phosphates in the presence of a surfactant template, avoiding the need for a solvent. psu.eduresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted synthesis is an emerging technique that utilizes microwave radiation to rapidly heat the reactants. This can lead to significantly shorter reaction times, increased product yields, and improved material properties compared to conventional heating methods. ijirt.org This "green" chemistry approach has been applied to the synthesis of various chromium(III) complexes, including those with Schiff bases, demonstrating its potential for the efficient production of chromium phosphates. researchgate.net Research has also explored the use of microwave metathesis synthesis (MMS) for preparing transition metal phosphates, including chromium(III) phosphate, in a domestic microwave oven in a short amount of time. ktu.lt

Mechanochemical Synthesis: Mechanochemical synthesis is a solvent-free method that uses mechanical energy (e.g., grinding or milling) to induce chemical reactions. This approach is considered a green synthetic route as it minimizes or eliminates the use of solvents. acs.org Chromium(III) complexes with various ligands have been successfully synthesized in high yields using this technique by grinding the reactants together in a pestle and mortar. acs.orgnih.gov

The table below summarizes these emerging synthetic methodologies for chromium(III) phosphates.

Synthesis MethodPrecursorsKey FeaturesResulting Material
Sol-GelCr(III) salt, Phosphorus sourceControllable porosity and surface areaAmorphous or crystalline CrPO₄, Mesoporous CrPO₄
HydrothermalCr(III) salt, Phosphate sourceHigh temperature and pressure in aqueous solutionCrystalline CrPO₄, Nanostructured phosphates
Solid-State ReactionCr₂O₃, Phosphate saltHigh temperature, direct reaction of solidsAnhydrous crystalline CrPO₄
Microwave-AssistedCr(III) salt, Ligand/Phosphate sourceRapid heating, shorter reaction timesCr(III) complexes, CrPO₄
MechanochemicalCr(III) precursor, LigandSolvent-free, mechanical energy inducedHigh-yield Cr(III) complexes

These advanced synthetic strategies are paving the way for the development of novel chromium(III) phosphate materials with tailored functionalities for a wide range of applications.

Advanced Structural Elucidation and Crystallography

Crystalline Structures of Chromium(III) Orthophosphates

Chromium(III) orthophosphate (CrPO₄) is known to exist in different polymorphic and hydrated forms, each with a unique crystal structure.

The alpha form of anhydrous chromium(III) orthophosphate (α-CrPO₄) possesses an orthorhombic crystal system and is characterized by the space group Imma. wikipedia.orgjnanoworld.com Its structure is an infinite network of linked polyhedra, where CrO₆ octahedra and PO₄ tetrahedra share common edges. wikipedia.org Specifically, the Cr³⁺ sites form edge-sharing pairs of Cr(2)/Cr(2') octahedra, which in turn share two corners with four Cr(1) octahedra. wikipedia.org This arrangement creates a robust three-dimensional framework. wikipedia.org The crystal structure of α-CrPO₄ has been refined using high-resolution synchrotron powder X-ray data and medium-resolution neutron diffraction data, with results from both methods showing good agreement with single-crystal studies. iucr.orgresearchgate.net This compound is part of a larger family of materials with the α-CrPO₄ archetype structure, which are noted for having channels within their frameworks that can accommodate other ions. mdpi.comresearchgate.net

Crystallographic Data for α-CrPO₄
ParameterValue
Crystal SystemOrthorhombic
Space GroupImma
Lattice Parametersa = 10.380 Å, b = 12.845 Å, c = 6.278 Å

The beta form of chromium(III) orthophosphate (β-CrPO₄) also crystallizes in the orthorhombic system but with the space group Cmcm. wikipedia.orgipme.ru A defining feature of the β-CrPO₄ structure is the presence of infinite chains of trans edge-sharing CrO₆ octahedra that extend parallel to the c-axis. wikipedia.orgipme.ru These chains are interconnected by PO₄ tetrahedra. wikipedia.orgipme.ru The β-isoform is the low-temperature phase and will convert to the α-form at temperatures exceeding 1175 °C. wikipedia.org Neutron diffraction studies have been crucial in revealing the magnetic structure of β-CrPO₄ at low temperatures, showing that the magnetic moments are collinear and antiferromagnetically coupled along the chains. wikipedia.org

Crystallographic Data for β-CrPO₄
ParameterValue
Crystal SystemOrthorhombic
Space GroupCmcm
Lattice Parametersa = 5.165 Å, b = 7.750 Å, c = 6.131 Å

Hydrated forms of chromium(III) phosphate (B84403), with the general formula CrPO₄·n(H₂O) (where n can be 4 or 6), incorporate water molecules into their crystal structures. wikipedia.org The hexahydrate, CrPO₄·6H₂O, is a violet solid, while the anhydrous form is green. wikipedia.org The presence of water of hydration significantly influences the crystal packing and the coordination environment of the chromium ion. While detailed crystal structures of the hydrated forms are less commonly reported in the primary literature compared to the anhydrous forms, it is understood that the water molecules are typically coordinated to the chromium ion or occupy interstitial sites within the lattice, participating in hydrogen bonding.

Structural Analysis of Chromium(III) Metaphosphate (Cr(PO₃)₃)

Chromium(III) metaphosphate, Cr(PO₃)₃, presents a different structural motif compared to the orthophosphates, characterized by chains or rings of phosphate tetrahedra.

Single crystals of the C-type modification of Cr(PO₃)₃ have been successfully synthesized and analyzed using X-ray diffraction. iucr.orgresearchgate.net This compound is part of an isomorphous series of M(PO₃)₃ metaphosphates (where M can be Al, V, Fe, Mo, etc.) that adopt the "C-type" structure. iucr.orgresearchgate.net A key characteristic of this structure is the presence of one-dimensional, infinite metaphosphate chains. iucr.orgresearchgate.net A superstructure is generally observed for this structural type, which involves a tripling of the monoclinic b-axis. iucr.orgresearchgate.net

The C-type structure of Cr(PO₃)₃ is built from isolated CrO₆ octahedra and infinite chains of PO₄ tetrahedra. iucr.orgresearchgate.net Due to the superstructure, there are three crystallographically distinct CrO₆ octahedra, all of which exhibit a nearly ideal geometry. iucr.orgresearchgate.net The average Cr-O bond distance is approximately 1.96 Å. iucr.orgresearchgate.net

Average Bond Distances in C-Type Cr(PO₃)₃
BondAverage Distance (Å)
Cr-O1.96
P-O (bridging)1.58
P-O (terminal)1.49

Metaphosphate Chain Configurations and Inter-polyhedral Linkages

Chromium(III) metaphosphate, specifically the C-type structure of Cr(PO₃)₃, is characterized by one-dimensional infinite metaphosphate chains that are structurally linked by isolated chromium octahedra. researchgate.net The fundamental building blocks of the structure consist of these two distinct polyhedral units. iucr.org

Crystal Structure Determination of Chromium(III) Diphosphate (B83284) Hydrates (e.g., Cr₄(P₂O₇)₃·28H₂O)

The crystal structure of hydrated chromium(III) diphosphate, such as Cr₄(P₂O₇)₃·28H₂O, has been successfully determined using powder X-ray diffraction data. This compound crystallizes in the monoclinic system with a P2/m space group. biointerfaceresearch.com The extensive degree of hydration is a notable feature of its structure. Upon thermal dehydration between 90°C and 450°C, this hydrate (B1144303) transforms into its anhydrous form, Cr₄(P₂O₇)₃, which is isotopic to V₄(P₂O₇)₃ and crystallizes in the orthorhombic system (space group Pmcn). biointerfaceresearch.com

Detailed crystallographic data for the hydrated form have been calculated and refined, providing precise unit-cell dimensions. biointerfaceresearch.com

Table 1: Crystallographic Data for Cr₄(P₂O₇)₃·28H₂O. biointerfaceresearch.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2/m
a (Å)16.169(1)
b (Å)9.336(5)
c (Å)9.446(4)
β (°)124.796(5)
Volume (ų)587.98(1)
Z (Formula units per cell)4

Spectroscopic and Diffraction Techniques in Structural Analysis

A suite of powerful analytical techniques is employed to perform comprehensive structural analysis of chromium phosphate compounds. These methods, ranging from diffraction to spectroscopy, provide complementary information on crystal structure, molecular vibrations, electronic states, and elemental composition.

X-ray diffraction (XRD) is a cornerstone technique for the structural elucidation of crystalline materials like chromium phosphates. ijcmas.com Single-crystal XRD has been instrumental in refining the superstructure of compounds such as C-type chromium(III) tris(metaphosphate), Cr(PO₃)₃. researchgate.netiucr.org This method provides precise atomic coordinates, bond lengths, and bond angles, revealing details such as the existence of two independent metaphosphate chains and three distinct CrO₆ octahedra in the Cr(PO₃)₃ structure. researchgate.net

Powder XRD is widely used for phase identification and the determination of crystal structures when suitable single crystals are unavailable. nih.gov For example, the crystal system and unit-cell parameters of Cr₄(P₂O₇)₃·28H₂O were established using powder diffraction data. biointerfaceresearch.com The technique is also used to confirm the purity of synthesized chromium phosphate phases, such as Cr(PO₃)₃, Cr₂P₄O₁₃, and β-CrPO₄, which crystallizes in the orthorhombic system with the Cmcm space group. ipme.ru

Infrared (IR) spectroscopy is a vital tool for identifying the functional groups present in a compound by probing their vibrational modes. rsc.org In the study of chromium phosphates, IR spectra allow for the clear distinction between different types of phosphate anions (e.g., metaphosphate, diphosphate, orthophosphate) based on their characteristic vibrational bands. ipme.ruresearchgate.net

The IR spectra of these compounds are typically divided into two main regions:

P-O Stretching Vibrations: Occurring at approximately 1400–700 cm⁻¹, this region is characteristic of the stretching modes within the PO₄ tetrahedra. ipme.ruresearchgate.net For instance, the spectrum for Cr(PO₃)₃ shows strong and diverse bands between 1236 cm⁻¹ and 1044 cm⁻¹, which are absent in the spectra of orthophosphates like CrPO₄. ipme.ru

O-P-O Bending and Cr-O Vibrations: Found at roughly 700–300 cm⁻¹, this range corresponds to the bending vibrations of the O-P-O groups and the vibrations of the Cr-O bonds in the CrO₆ octahedra. ipme.ruresearchgate.net

Symmetric stretching vibrations of internal P-O-P bridges in diphosphates and metaphosphates give rise to weak bands, such as the one at 745 cm⁻¹ in Cr₄(P₂O₇)₃ and 720 cm⁻¹ in Cr(PO₃)₃. ipme.ru

Table 2: Characteristic IR Vibration Regions for Chromium(III) Phosphates. ipme.ruresearchgate.net
Vibrational ModeApproximate Wavenumber Range (cm⁻¹)Associated Structural Unit
P-O Stretching1400 - 700PO₄ Tetrahedra
O-P-O Bending & Cr-O Vibrations700 - 300PO₄ Tetrahedra & CrO₆ Octahedra
P-O-P Symmetric Stretching~720 - 780Polyphosphate Bridges

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying materials with unpaired electrons, such as compounds containing the Cr³⁺ ion (an S = 3/2 system). acs.org EPR studies on various chromium(III) phosphate compounds have revealed that the Cr³⁺ ions cannot be treated as isolated magnetic centers. ipme.ruresearchgate.net Instead, they exhibit significant magnetic interactions.

In compounds like Cr(PO₃)₃, Cr₄(P₂O₇)₃, and β-CrPO₄, the EPR results indicate that the trivalent chromium ions form antiferromagnetically exchange-coupled pairs or larger antiferromagnetic clusters. ipme.ruresearchgate.net The strength of this antiferromagnetic interaction is highly dependent on the neighboring ions. It is proposed that the PO₄ tetrahedra play a crucial role as mediators in these exchange interactions through a superexchange mechanism. researchgate.net The broadened line shapes of the EPR spectra are typical for amorphous or polycrystalline materials and indicate that the Cr³⁺ ions occupy distorted octahedral sites. usp.br

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis is a standard method for characterizing the morphology and elemental composition of materials. nih.govnih.gov SEM provides high-resolution images of the sample's surface, revealing information about particle size, shape, and texture. mdpi.com This is crucial for understanding the physical form of synthesized chromium phosphate powders or coatings.

EDX analysis complements SEM by providing a qualitative and quantitative assessment of the elemental makeup of the sample. researchgate.net By focusing the electron beam on a specific area of the sample, an X-ray spectrum is generated with peaks characteristic of the elements present. For chromium phosphates, EDX is used to confirm the presence and relative ratios of chromium, phosphorus, and oxygen, thereby verifying the chemical composition of the synthesized material. researchgate.net

Coordination Chemistry and Ligand Interactions

Fundamental Principles of Chromium(III) Coordination in Phosphate (B84403) Systems

The coordination of chromium(III) with phosphate systems is primarily governed by the formation of a stable bond between the chromium center and oxygen atoms of the phosphate groups. In aqueous solutions, Cr(III) exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which serves as the precursor to more complex structures. libretexts.org The interaction can lead to both inner-sphere and outer-sphere complexes. In inner-sphere complexes, the phosphate ligand directly displaces water molecules and binds to the chromium ion. In outer-sphere complexes, the fully hydrated chromium ion and the phosphate anion are associated through electrostatic forces and hydrogen bonding, separated by a layer of water molecules. nih.gov

The geometry of these complexes is predominantly octahedral, a preference dictated by the electronic structure of Cr(III). nih.gov Structural studies of solid chromium(III) phosphates reveal that they are often composed of CrO₆ octahedra linked together by PO₄ tetrahedra, forming extensive network structures.

Complexation of Chromium(III) with Adenosine (B11128) Triphosphate and Diphosphate (B83284)

The interaction of Cr(III) with biologically crucial molecules like Adenosine Triphosphate (ATP) and Adenosine Diphosphate (ADP) is of significant interest. These interactions are fundamental to understanding the biochemical roles and mechanisms of chromium.

Studies utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated that the interaction between various chromium(III) complexes and ATP can lead to the formation of outer-sphere complexes. nih.gov In these arrangements, the chromium complex associates with the phosphate groups of ATP without direct coordination. nih.gov This interaction is primarily electrostatic. For the interaction of tris(ethylenediamine)chromium(III) with ATP, a notable binding constant has been determined, highlighting the stability of such outer-sphere associations. nih.gov Under the specific experimental conditions of these studies, direct inner-sphere coordination where Cr(III) binds directly to the phosphate groups was not observed. nih.gov

Binding Constant for Outer-Sphere Complex Formation

Interacting SpeciesBinding Constant (K)pHMethod
tris(ethylenediamine)chromium(III) and ATP~500 mol⁻¹ dm³7.00³¹P NMR Spectroscopy

The formation of ternary complexes, which involve Cr(III), a nucleotide, and an amino acid, represents a higher level of molecular complexity. Research has shown that such complexes can be formed, with the phosphate group of the nucleotide playing a critical role in the interaction. The proposed mechanism often involves the initial formation of a binary complex between Cr(III) and an amino acid. This Cr(III)-amino acid species then interacts with the nucleotide, binding primarily to the phosphate backbone.

Ternary complexes involving Cr(III), nucleotides like 5'-AMP or 5'-CMP, and amino acids such as L-serine, L-methionine, and glycine (B1666218) have been synthesized and characterized. researchgate.net In these structures, the amino acid typically binds to the chromium ion through its carboxylic and amino groups, while the nucleotide coordinates mainly via its phosphate group. researchgate.net While the geometry is generally octahedral, some of these complexes exhibit slight distortions. researchgate.net

The speciation of chromium(III) in aqueous solution is highly dependent on pH. researchgate.netnih.gov This pH dependence directly influences its ability to form complexes with triphosphate and other ligands. At low pH (below 4.0), the predominant species is the stable hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. researchgate.netnih.gov As the pH increases into the 4.0-7.0 range, this aqua ion undergoes hydrolysis, leading to the formation of hydroxyl species such as [Cr(OH)]²⁺ and [Cr(OH)₂]⁺. researchgate.net At pH values above 7, the neutral, insoluble chromium(III) hydroxide (B78521), Cr(OH)₃, precipitates from the solution. researchgate.netresearchgate.net

This behavior is critical for complex formation. The hydrolyzed species, like [Cr(OH)]²⁺, are often more reactive toward ligand substitution than the fully hydrated [Cr(H₂O)₆]³⁺ ion. nih.gov Therefore, the formation of Cr(III)-phosphate complexes is intricately linked to the pH of the medium, which dictates the concentration and reactivity of the available chromium species.

Aqueous Speciation of Chromium(III) as a Function of pH

pH RangeDominant Chromium(III) Species
< 4.0[Cr(H₂O)₆]³⁺
4.0 - 7.0[Cr(OH)]²⁺, [Cr(OH)₂]⁺
> 7.0Cr(OH)₃ (precipitate)

Coordination of Chromium(III) with Polymeric Biomolecules (e.g., Polysaccharides)

Chromium(III) can also coordinate with large polymeric biomolecules, such as polysaccharides, to form metallohydrogels. nih.govresearchgate.net An example is the interaction between Cr(III) and succinoglycan, an anionic extracellular polysaccharide. nih.govresearchgate.netnih.gov Spectroscopic analyses confirm that the coordination occurs between the Cr³⁺ ions and the carboxyl and hydroxyl groups on the succinoglycan polymer. nih.govresearchgate.net This crosslinking interaction leads to the formation of a denser hydrogel network as the concentration of Cr³⁺ increases. nih.gov Similar coordination via carboxyl groups has been observed with other acidic polysaccharides.

Ligand Exchange Kinetics and Reaction Mechanisms of Chromium(III) Complexes

A defining characteristic of chromium(III) coordination chemistry is its kinetic inertness. nih.gov Ligand exchange reactions, where a coordinated ligand (like water) is replaced by another, are typically very slow. researchgate.netchemguide.co.uk For instance, the substitution of aqua ligands in [Cr(H₂O)₆]³⁺ by other species is a process that can take hours or even days at room temperature. libretexts.org

The mechanism for these substitution reactions often involves several slow, rate-determining steps. epa.gov For example, the reaction of Cr(III) with certain ligands can proceed through a multi-step process that begins with the formation of an initial oxygen-bound complex, followed by a slower chelation step. nih.gov The initial step often involves the deprotonation of the aqua complex to form a more reactive hydroxo species, which facilitates the breakage of a Cr(III)-aqua bond, creating a vacant site for the incoming ligand to coordinate. epa.gov This inherent inertness is a direct consequence of the high ligand field stabilization energy of the d³ octahedral Cr(III) center.

Mechanistic Pathways of Aquation

The aquation of chromium(III) complexes, the replacement of a ligand by a water molecule, is typically a slow process due to the kinetic inertness of the d³ Cr(III) center. The exact mechanism of aquation for chromium(III)-triphosphate has not been extensively studied, but it can be inferred from the well-established principles of chromium(III) coordination chemistry and studies on analogous systems. The primary mechanistic pathways considered for octahedral chromium(III) complexes are associative (A), dissociative (D), and interchange (I) mechanisms, with the latter being further subdivided into associative interchange (Ia) and dissociative interchange (Id).

Associative (A) and Dissociative (D) Pathways: A pure associative (A) mechanism involves the formation of a distinct seven-coordinate intermediate, while a pure dissociative (D) mechanism proceeds through a five-coordinate intermediate. psgcas.ac.in For chromium(III) complexes, a purely dissociative mechanism is generally considered less likely due to the stability of the six-coordinate state. rsc.org Conversely, a purely associative mechanism with a stable seven-coordinate intermediate is also not commonly observed.

Interchange (Ia and Id) Pathways: The interchange mechanisms are considered more plausible for chromium(III) aquation reactions. psgcas.ac.in In an interchange mechanism, the incoming water molecule and the outgoing ligand exchange in a concerted manner, without the formation of a stable intermediate. The distinction between associative interchange (Ia) and dissociative interchange (Id) lies in the degree of bond formation with the incoming ligand versus bond breaking with the outgoing ligand in the transition state.

Associative Interchange (Ia): In this pathway, the bond with the incoming water molecule is significantly formed in the transition state. This is often characterized by a negative entropy of activation (ΔS‡), indicating a more ordered transition state. nih.gov Studies on the anation of hydroxopentaaquo chromium(III) ion have suggested an associative interchange mechanism, where the presence of a hydroxide ligand facilitates the reaction. ias.ac.in Given that triphosphate is a highly charged anionic ligand, it is plausible that its interaction with the chromium(III) center could favor a more associative character in the aquation process.

Dissociative Interchange (Id): In this pathway, the bond with the outgoing ligand is substantially broken in the transition state. This is often supported by a positive entropy of activation. For many chromium(III)-amine complexes, a dissociative interchange mechanism has been proposed. rsc.org

The aquation of a chelated chromium(III)-triphosphate complex would likely proceed in a stepwise manner, with the dissociation of one of the phosphate-oxygen bonds to the chromium center being the initial and rate-determining step. The nature of the other ligands in the coordination sphere and the reaction conditions (pH, temperature) would significantly influence the operative mechanism. For instance, protonation of the triphosphate ligand could weaken the Cr-O-P bond, potentially favoring a more dissociative pathway.

Mechanistic PathwayKey FeatureIntermediateEntropy of Activation (ΔS‡)
Associative (A) Formation of a 7-coordinate intermediateStableGenerally negative
Dissociative (D) Formation of a 5-coordinate intermediateStableGenerally positive
Associative Interchange (Ia) Bond-making is significant in the transition stateNoneOften negative
Dissociative Interchange (Id) Bond-breaking is significant in the transition stateNoneOften positive

Hydrolysis and Decomposition Pathways of Chromium(III)-Polyphosphate Complexes

The hydrolysis of polyphosphates is a critical process that leads to their degradation into shorter phosphate chains and ultimately orthophosphate. The presence of metal ions, such as chromium(III), can significantly influence the rate and pathway of this hydrolysis. Studies on chromium(III) complexes with adenosine 5'-triphosphate (ATP), a triphosphate derivative, provide valuable insights into these pathways. acs.org

The primary mode of decomposition for chromium(III)-polyphosphate complexes involves the hydrolysis of the phosphoanhydride bonds of the polyphosphate chain. This can occur through several pathways:

Intramolecular Hydrolysis: In a chelated chromium(III)-triphosphate complex, a coordinated water molecule or hydroxide ion can act as a nucleophile, attacking a phosphorus atom of the polyphosphate chain. The Lewis acidity of the chromium(III) ion can polarize the P-O-P bond, making the phosphorus atom more susceptible to nucleophilic attack. This leads to the cleavage of the polyphosphate chain.

Intermolecular Hydrolysis: Water molecules from the bulk solvent can also attack the phosphorus atoms of the coordinated triphosphate. The coordination to chromium(III) can still facilitate this process by altering the electron distribution within the polyphosphate ligand.

Dissociation followed by Hydrolysis: The triphosphate ligand may first dissociate from the chromium(III) center before undergoing hydrolysis in solution. However, given the inertness of Cr(III) complexes, this is likely to be a slower pathway compared to the metal-assisted hydrolysis routes.

The hydrolysis of polyphosphates often proceeds via a terminal-only degradation pathway, where orthophosphate units are sequentially cleaved from the end of the chain. researchgate.net In the context of a chromium(III)-triphosphate complex, this would result in the formation of chromium(III)-diphosphate and then chromium(III)-monophosphate complexes, with the release of inorganic phosphate at each step.

The pH of the solution plays a critical role in the hydrolysis of both free and complexed polyphosphates. Generally, hydrolysis is accelerated at both low and high pH. At low pH, protonation of the phosphate groups can facilitate the cleavage of the P-O-P bonds. At high pH, the increased concentration of hydroxide ions, which are strong nucleophiles, enhances the rate of hydrolysis.

PathwayDescriptionKey Factors
Intramolecular Hydrolysis Attack by a coordinated nucleophile (H₂O or OH⁻)Lewis acidity of Cr(III), geometry of the complex
Intermolecular Hydrolysis Attack by solvent water moleculespH, temperature
Dissociation-Hydrolysis Ligand dissociates before hydrolysisKinetic inertness of the Cr(III) complex

Stereochemical Investigations of Chromium(III)-Polyphosphate Complexes

Octahedral chromium(III) complexes are well-known for exhibiting various forms of stereoisomerism, and complexes with multidentate ligands like triphosphate are no exception. The stereochemistry of these complexes arises from the different possible spatial arrangements of the ligands around the central chromium(III) ion.

When triphosphate acts as a bidentate or tridentate ligand, it forms chelate rings with the chromium(III) center. This chelation can lead to the formation of geometric and optical isomers.

Geometric Isomers: If other ligands are present in the coordination sphere, cis-trans isomerism can occur. For example, in a hypothetical [Cr(triphosphate)(H₂O)₄] complex where triphosphate is bidentate, the two remaining water molecules could be arranged cis or trans to each other.

Optical Isomers (Enantiomers): The chelation of the triphosphate ligand can create a chiral environment around the chromium(III) center, leading to the existence of non-superimposable mirror images, or enantiomers. For instance, a tris-chelate complex of the type [Cr(L-L)₃], where L-L is a bidentate ligand, is chiral and exists as a pair of enantiomers (Δ and Λ isomers). While a simple chromium(III)-triphosphate complex is not a tris-chelate, the way the flexible triphosphate chain wraps around the metal ion can lead to chiral conformations.

Studies on the analogous chromium(III)-ATP complexes have successfully separated different stereoisomers, demonstrating the existence of multiple, stable isomeric forms. nih.gov These separations were achieved using chromatographic techniques, highlighting the kinetic inertness of the Cr(III) center which allows for the isolation of these isomers. The specific stereoisomers that form can be influenced by the reaction conditions during the synthesis of the complex.

The characterization of these stereoisomers typically involves techniques such as circular dichroism (CD) spectroscopy, which can distinguish between enantiomers, and nuclear magnetic resonance (NMR) spectroscopy, which can provide information about the connectivity and spatial arrangement of the atoms within the complex.

Isomer TypeDescriptionExample in a Hypothetical Cr(III)-Triphosphate Complex
Geometric Isomers Different spatial arrangement of ligands.cis and trans isomers of [Cr(P₃O₁₀)(H₂O)₂(other ligands)₂]
Optical Isomers (Enantiomers) Non-superimposable mirror images.Δ and Λ isomers arising from the chiral arrangement of the chelated triphosphate ligand.

Reactivity, Catalysis, and Ion Exchange Phenomena

Catalytic Applications of Chromium(III) Phosphates

Chromium(III) phosphate (B84403) and its derivatives serve as robust catalysts in several key industrial reactions. Their catalytic activity is often attributed to the presence of both acidic and basic sites on their surface, which can be tailored for specific applications.

In the polymer industry, chromium(III) phosphate plays a crucial role as a catalyst. wikipedia.orgsamaterials.com A notable application is in the synthesis of intermediates for synthetic fibers. For instance, a combined chromium(III) aluminum phosphate catalyst is utilized in processes that lead to the manufacture of poly(ethylene terephthalate) (PET). wikipedia.orgsamaterials.comwikiwand.com Pretreatment with a chromium(III) phosphate-silicate mixture is also employed to create laminated structures that dampen vibration and noise in motors. samaterials.comwikiwand.comsamaterials.com

Chromium(III) phosphates, particularly in combination with aluminum phosphate, are effective catalysts for the alkylation of aromatic hydrocarbons. wikipedia.orgwikiwand.comjustia.com A prominent example is the methylation of toluene (B28343) using methanol (B129727) to produce xylenes. justia.com This reaction is a cornerstone in the production of para-xylene, a valuable intermediate for manufacturing terephthalic acid, which is essential for producing synthetic fibers like PET. justia.com The catalyst facilitates the reaction under specific conditions of temperature and pressure, typically between 350°C and 500°C and pressures ranging from 50 to 800 psig. justia.com The molar ratio of alcohol to the aromatic hydrocarbon is also a critical parameter, generally maintained between 0.3:1 and 3:1. justia.com

The catalytic process involves the dehydration of the alcohol (e.g., methanol) to an ether, which occurs concurrently with the alkylation of the aromatic hydrocarbon. justia.com While the primary goal is the alkylation reaction to produce valuable products like xylene, the dehydration reaction is an inherent part of the process. justia.com

Table 1: Toluene Methylation using Chromium Phosphate Catalyst

Parameter Value
Catalyst Amorphous Chromium(III) Phosphate
Reactants Toluene and Methanol
Primary Product Xylenes
Key Intermediate para-xylene
Temperature Range 350°C - 500°C
Pressure Range 50 - 800 psig
Methanol to Toluene Molar Ratio 0.4:1 to 1.5:1

Beyond their role in alkylation, chromium(III) phosphates are also active catalysts for the dehydration of alcohols to form ethers. justia.com For example, they can catalyze the dehydration of methanol to produce dimethyl ether. justia.com This catalytic activity is significant as the dehydration of the alcohol is a concurrent reaction during the alkylation of aromatic hydrocarbons. justia.com Phosphate-deficient chromium phosphate catalysts have demonstrated notable activity in the dehydration of alcohols. justia.com

Ion Exchange Properties of Chromium(III) Orthophosphate

Chromium(III) orthophosphate exhibits significant ion exchange capabilities, making it a valuable material for environmental remediation and the separation of metal ions.

Insoluble chromium(III) orthophosphate can engage in sorption reactions, acting as a catalyst for cation exchange on its amorphous surface. wikiwand.com The fundamental mechanism involves the liberation of H+ ions from the solid phosphate into the aqueous phase as metal cations are hydrolyzed and adsorb onto the surface. wikiwand.com This process is represented by the general equation:

n P-OH + Mz+ ⇔ (P-O)nMz-n + n H+

where P-O represents the solid chromium(III) orthophosphate and Mz+ is the metal cation. wikiwand.com A decrease in the pH of the solution is a direct indicator of the rate of this adsorption reaction. wikiwand.com The efficiency of this ion exchange process is enhanced by increases in both temperature and pH. wikipedia.orgwikiwand.com This catalytic cation exchange is widely utilized in reducing the toxicity of metals in environmental cleanup efforts, such as decreasing lead concentrations in water. wikipedia.orgwikiwand.com

Studies on the ion exchange properties of chromium(III) orthophosphate have revealed a distinct selectivity for different divalent cations. wikipedia.org Under comparable conditions, the selectivity of CrPO₄ for these cations follows the order:

Pb2+ > Cu2+ > Ni2+ ≅ Cd2+

This indicates that chromium(III) orthophosphate has the highest affinity for lead ions, followed by copper, and then nickel and cadmium, which have similar affinities. wikipedia.orgwikiwand.com This selectivity is crucial for the targeted removal of specific heavy metal pollutants from wastewater and aquatic environments. wikipedia.org

Table 2: Selectivity of Chromium(III) Orthophosphate for Divalent Cations

Cation Chemical Formula Selectivity Rank
Lead Pb2+ 1
Copper Cu2+ 2
Nickel Ni2+ 3
Cadmium Cd2+ 3

Effects of Temperature and pH on Ion Exchange Efficiency

The efficiency of ion exchange reactions involving chromium(III) phosphate is significantly influenced by both temperature and pH. Research indicates that an increase in either temperature or pH generally enhances the ion exchange process. Studies conducted within a temperature range of 283 to 383 K and a pH range of 4 to 7 have demonstrated this positive correlation.

The underlying mechanism suggests that as pH increases, the surface of the amorphous chromium(III) phosphate becomes more conducive to cation adsorption. This process involves the liberation of H+ ions from the solid phosphate material into the aqueous phase as metal cations are hydrolyzed and adsorb onto the surface. Consequently, a higher pH facilitates this exchange. Similarly, elevated temperatures increase the kinetic energy of the ions in the solution, leading to a higher rate of reaction and more effective ion exchange.

The relationship between the distribution of the metal ion between the solid and aqueous phases and the pH can be described by the Kurbatov equation, which links the release of H+ ions to the reaction's equilibrium constant. This relationship underscores the direct impact of pH on the equilibrium of the ion exchange reaction.

Chromium(III) Phosphate in Sorption Reactions

Chromium(III) phosphate serves as a catalyst in sorption reactions, particularly through a cation exchange mechanism. This catalytic activity is utilized in environmental applications to reduce the toxicity of various metals. The process involves the adsorption of divalent cations onto the amorphous surface of chromium(III) phosphate.

The general mechanism for this sorption reaction can be represented as: nP-OH + Mz+ ⇔ (P-O)nMz-n + nH+

In this equation, P-O represents the solid chromium(III) phosphate, and Mz+ is the metal cation. The exchange results in the release of hydrogen ions (H+) into the solution, and a corresponding decrease in the pH of the system serves as a direct indicator of the adsorption rate.

Studies have revealed a specific selectivity sequence for the adsorption of different divalent cations onto chromium(III) phosphate under similar conditions. The affinity for these cations follows the order: Pb2+ > Cu2+ > Ni2+ ≅ Cd2+. This selectivity makes chromium(III) phosphate particularly effective in applications such as decreasing the concentration of lead in drinking water and aquatic environments.

Selectivity of Chromium(III) Phosphate for Divalent Cations
CationChemical FormulaSelectivity Rank
LeadPb²⁺1
CopperCu²⁺2
NickelNi²⁺3 (tie)
CadmiumCd²⁺3 (tie)

Redox Transformations Involving Chromium(III) in Phosphate Systems

Oxidation Pathways of Chromium(III) to Chromium(VI)

The transformation of the relatively benign chromium(III) to the highly toxic and mobile chromium(VI) is a significant environmental concern. While the direct oxidation of Cr(III) by dissolved oxygen is a very slow and unfavorable reaction, other pathways are more prominent, particularly in soil and aquatic systems.

The primary pathway for the oxidation of Cr(III) to Cr(VI) in natural environments involves manganese oxides, such as birnessite (δ-MnO₂) and pyrolusite (β-MnO₂). These minerals act as strong oxidizing agents. The reaction is thermodynamically feasible in both aerobic and mildly anoxic conditions. The heterogeneous oxidation process occurs at the surface of the manganese oxide mineral. It involves the direct reaction of Cr(III) with the solid manganese dioxide, leading to the formation of soluble Cr(VI) and the reduction of Mn(IV) to dissolved Mn(II). Studies have observed a stoichiometric 3:2 molar relationship between the produced Mn(II) and Cr(VI).

Another potential, though less common, pathway is high-temperature oxidation. Experiments have shown that chromium(III) oxide (Cr₂O₃) can be readily converted to hexavalent chromium at temperatures between 200-300°C in the presence of oxygen, with significant conversion rates observed over several hours.

Conversely, the reduction of Cr(VI) to Cr(III) can also occur, often facilitated by microbial activity. In some biological systems, Cr(VI) is reduced and immobilized as Cr(III) phosphate, a stable and less harmful compound.

Environmental Factors Influencing Oxidation Rate (e.g., Manganese Oxides, pH, Organic Matter)

Several environmental factors critically influence the rate and extent of Cr(III) oxidation to Cr(VI).

Manganese Oxides: The presence and reactivity of manganese(IV) oxides are the most crucial factors. Minerals like birnessite are particularly reactive due to their structure and large surface area. The oxidation mechanism involves the formation of a precursor complex on the manganese oxide surface, followed by electron transfer from Cr(III) to Mn(IV), and the subsequent release of Cr(VI) and Mn(II) into the solution. The amount of Cr(III) that can be oxidized is dependent on the concentration of easily reducible manganese oxides in the system.

Organic Matter: Natural organic matter (NOM) generally inhibits the oxidation of Cr(III). Soluble organic compounds can form strong complexes with Cr(III), a process known as complexation. This binding reduces the amount of free Cr(III) available to react with manganese oxides, thereby decreasing the formation of Cr(VI). In soils with higher organic matter content, the reductive capacity is often much higher than the oxidative capacity, favoring the stability of Cr(III) over Cr(VI).

Environmental Factors Affecting Cr(III) Oxidation
FactorEffect on Oxidation RateMechanism
Manganese Oxides (e.g., MnO₂)IncreasesActs as the primary oxidant, directly accepting electrons from Cr(III).
pHComplex (Inhibited at neutral pH, promoted at acidic/alkaline pH)Alters system redox potential, Cr(III) speciation, and mineral surface charge.
Organic MatterDecreasesForms stable complexes with Cr(III), reducing its availability for oxidation.

Environmental Distribution, Transformation, and Remediation Strategies

Environmental Cycling and Geochemical Fate of Chromium(III)

The environmental cycling of chromium is predominantly characterized by the interplay between its two most stable oxidation states: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). youtube.comepa.gov Cr(III) is the more prevalent form in the environment and is considered an essential nutrient in trace amounts for humans and animals. In contrast, Cr(VI) is more mobile and toxic. ijcmas.com The geochemical fate of chromium is largely dictated by redox conditions, pH, and the presence of other chemical species in soil and water. ijcmas.com

Cr(III) compounds, such as oxides and hydroxides, are generally less soluble in water and exhibit lower mobility in the environment. ijcmas.com Consequently, Cr(III) is often found associated with organic matter in soil and aquatic settings. ijcmas.com The transformation between Cr(III) and Cr(VI) is a critical aspect of chromium's environmental cycle, influencing its transport and bioavailability.

Chromium can be introduced into the environment through various means, including atmospheric deposition from the combustion of fossil fuels and industrial activities. ijcmas.com Once in the atmosphere, chromium particles typically settle within ten days. In the soil, chromium predominantly exists as Cr(III) and Cr(VI). ijcmas.com

The mobility of chromium in soil is highly dependent on its oxidation state. Cr(III) exhibits low mobility as it binds strongly to soil particles, particularly organic matter. cdc.gov The formation of soluble complexes with organic matter can, however, increase the solubility and mobility of Cr(III), with lower soil pH potentially enhancing this complexation. cdc.gov Studies have shown that while Cr(III) itself is strongly bound to soil, complexes of Cr(III) with organic acids may show little to no interaction with soil particles, thereby increasing their mobility. nih.gov

In aquatic systems, the transport and distribution of chromium are influenced by processes such as reduction, oxidation, sorption, desorption, dissolution, and precipitation. ijcmas.com Chromium can enter natural waters through the weathering of rocks and industrial discharges. ijcmas.com

The solubility of Cr(III) in water is pH-dependent; it tends to precipitate in neutral to basic conditions and solubilize in acidic environments. ijcmas.com Much of the chromium in aquatic environments is found in suspended solids, adsorbed onto clay, organic matter, or iron oxides. cdc.gov Soluble Cr(VI) may persist in some water bodies but is generally reduced to Cr(III) by organic matter or other reducing agents. cdc.gov Cr(III) is particle-reactive and readily adsorbs onto solid surfaces, leading to its removal from the water column and deposition in sediments. frontiersin.org In some contaminated river systems, particulate chromium is the dominant form, with Cr(III) being the primary species detected.

Chemical and Biological Transformations of Chromium(III) in Environmental Matrices

The transformation between Cr(III) and Cr(VI) is a key process in determining the environmental impact of chromium. These transformations are influenced by a variety of chemical and biological factors within different environmental matrices.

The reduction of the highly mobile and toxic Cr(VI) to the less mobile and less toxic Cr(III) is a critical detoxification pathway in the environment. This reduction can be facilitated by a range of substances, including organic matter and ferrous iron. sciopen.com Both biological and non-biological processes contribute to this reduction. sciopen.com

Organic matter plays a significant role in the reduction of Cr(VI) in soil and water systems. sciopen.com For instance, the presence of organic acids can lead to the formation of soluble Cr(III)-organic acid complexes. nih.gov Additionally, various microorganisms have been found to actively reduce Cr(VI) to Cr(III). sciopen.com This bioreduction can result in the formation of soluble organo-Cr(III) complexes.

While Cr(III) is the more stable form in most environmental settings, its re-oxidation to Cr(VI) can occur under specific conditions, posing a potential environmental risk. A primary factor governing this oxidation is the presence of manganese oxides in soils. nih.gov At high concentrations of oxygen or manganese oxides, Cr(III) can be oxidized to Cr(VI). ijcmas.com However, it is generally considered that Cr(III) is not readily oxidized to Cr(VI) in natural soil environments. The rate of oxidation can be influenced by pH, with studies showing that the oxidation of Cr(III) by manganese oxides can occur in both aerobic and anoxic aqueous media.

The behavior of Cr(III) in natural waters is significantly influenced by hydrolysis, a reaction with water that is highly dependent on pH. acs.org As the pH of the water increases, Cr(III) ions undergo hydrolysis to form a series of hydroxylated species. arizona.edu This process can ultimately lead to the precipitation of chromium(III) hydroxide (B78521), a compound with low solubility in water. arizona.edu

The precipitation of Cr(III) is a key mechanism for its removal from the dissolved phase in aquatic environments. For example, phosphates can react with chromium to form chromium phosphate (B84403) precipitates, which reduces the solubility and mobility of chromium in water. mdpi.com The formation of such precipitates is an important factor in the long-term stabilization of chromium in contaminated sites. mdpi.com

Below is a table of hydrolysis constants for chromium(III) at 298 K and infinite dilution, illustrating the formation of various hydrolyzed species as a function of pH.

Equilibrium ReactionlogK (Baes and Mesmer, 1976)logK (Rai et al., 1987)logK (Ball and Nordstrom, 1988)logK (Brown and Ekberg, 2016)
Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺-4.0-3.57 ± 0.08-3.60 ± 0.07
Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺-9.7-9.84-9.65 ± 0.20
Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺-18-16.19-16.25 ± 0.19
Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺-27.4-27.65 ± 0.12-27.56 ± 0.21
2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺-5.06-5.0-5.29 ± 0.16
3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺-8.15-10.75 ± 0.15-9.10 ± 0.14
Cr(OH)₃(s) + 3H⁺ ⇌ Cr³⁺ + 3H₂O129.359.41 ± 0.17
Cr₂O₃(s) + 6H⁺ ⇌ 2Cr³⁺ + 3H₂O8.52
CrO₁.₅(s) + 3H⁺ ⇌ Cr³⁺ + 1.5H₂O7.83 ± 0.10
Data sourced from NECTAR COST compilation. cost-nectar.eu

for Chromium(III)-Containing Effluents

The management of industrial effluents containing chromium(III) is a critical environmental concern. These effluents originate from various industries, including leather tanning, metallurgy, and chemical manufacturing. samcotech.comencyclopedia.pub While trivalent chromium (Cr(III)) is significantly less toxic and mobile than its hexavalent counterpart (Cr(VI)), its discharge into aquatic environments is restricted, necessitating effective treatment strategies. samcotech.comnih.gov The development of efficient removal and recovery techniques is crucial not only for environmental protection but also for the potential to reclaim and reuse chromium, aligning with circular economy principles. nih.govresearchgate.net

Precipitation Methods (e.g., using NaHCO3, CaCO3, MgO)

Chemical precipitation is a widely employed and conventional method for removing heavy metals like chromium(III) from industrial wastewater due to its operational simplicity and cost-effectiveness. nih.gov The process involves the addition of a precipitating agent to alter the pH of the effluent, which reduces the solubility of Cr(III) and causes it to precipitate out of the solution, typically as chromium hydroxide (Cr(OH)₃). nih.govmdpi.com This solid sludge can then be separated from the liquid phase.

Commonly used precipitating agents include sodium bicarbonate (NaHCO₃), calcium carbonate (CaCO₃), and magnesium oxide (MgO), which are favored for their high availability and low cost. nih.gov The effectiveness of these agents is highly dependent on the final pH of the solution. Research has shown that all three can achieve very high removal efficiencies for Cr(III).

A comparative study on the removal of chromium from tannery wastewater demonstrated the high efficiency of these precipitants. The key findings are summarized below:

Precipitating AgentOptimal pHDosageMaximum Removal Efficiency (%)
Sodium Bicarbonate (NaHCO₃) 8.312000 mg/L99.97%
Calcium Carbonate (CaCO₃) 8.902000 mg/L99.95%
Magnesium Oxide (MgO) 8.912000 mg/L99.98%
Data sourced from a study on chromium recovery from chrome tannery wastewater. nih.gov

In another study, sodium bicarbonate, alongside sodium hydroxide and calcium oxide, was used to precipitate Cr(III) from a pregnant leach solution, achieving a precipitation yield exceeding 99% at a pH of 5. nih.gov While effective, a notable challenge with precipitation is the lack of selectivity, as other metals present in the effluent may co-precipitate, complicating the potential for chromium recovery. nih.gov The large volume of chromium-containing sludge generated also presents a disposal challenge, although this can be mitigated by recovering and reusing the chromium. nih.govmdpi.com

Adsorption and Ion Exchange for Chromium(III) Removal

Adsorption and ion exchange are effective separation processes for the removal of heavy metal ions from aqueous solutions. These techniques are valued for their flexibility, high efficiency, and the potential for regenerating the adsorbent or resin for multiple uses. nih.govmdpi.com

Adsorption involves the sequestration of Cr(III) ions onto the surface of a solid material, known as an adsorbent. mdpi.com The process generally occurs in four steps: transport of the ion in the bulk solution, transport across the liquid film to the adsorbent's exterior, diffusion into the pores of the adsorbent, and finally, binding to the active sites. nih.gov The mechanism of binding can include electrostatic attraction and interactions with surface functional groups. nih.gov A wide variety of materials have been investigated as adsorbents for Cr(III), including:

Biogenic Adsorbents: Low-cost materials like eggshells and marble powder have demonstrated near-complete Cr(III) removal (99%) from chrome tanning wastewater under optimized pH and dosage conditions. mdpi.com

Chitosan: This biopolymer is an effective and low-cost sorbent for Cr(III). Studies have shown a 76% recovery, with the adsorbed chromium being effectively desorbed using an EDTA solution, which forms strong complexes with Cr(III). nih.gov

Ion-Imprinted Polymers: A synthesized Cr(III) ion-imprinted polymer using amino-functionalized chitosan derivatives showed a high adsorption capacity of 385.89 mg/g and high selectivity for Cr(III) over a broad pH range. mdpi.com

Ion exchange is a reversible chemical process where ions in a liquid phase are exchanged for similarly charged ions on a solid ion exchange resin. researchgate.netpurewaterent.net Cation exchange resins are used for the removal of positively charged ions like Cr(III). researchgate.net Studies have demonstrated that resins such as IRN77 and SKN1 can achieve over 95% removal of chromium from aqueous solutions under optimal conditions. researchgate.net The adsorption capacity for these resins was calculated to be 35.38 mg/g and 46.34 mg/g, respectively. researchgate.net The process is highly dependent on factors like pH, adsorbent dosage, and contact time. researchgate.net A key advantage of ion exchange is the potential for regeneration of the resin, making it a cost-effective choice for treating industrial effluents. nih.govpurewaterent.net

TechnologyMaterial ExampleAdsorption Capacity / Removal EfficiencyKey Features
Adsorption Eggshell & Marble Powder99% removal from tanning wastewater mdpi.comLow-cost, biogenic material. mdpi.com
Adsorption Chitosan76% recovery nih.govEffective, low-cost biosorbent; can be regenerated. nih.gov
Adsorption Cr(III) Ion-Imprinted Polymer385.89 mg/g mdpi.comHigh capacity and selectivity. mdpi.com
Ion Exchange IRN77 Resin35.38 mg/g researchgate.netHigh removal efficiency (>95%); resin is regenerable. researchgate.net
Ion Exchange SKN1 Resin46.34 mg/g researchgate.netHigh removal efficiency (>95%); resin is regenerable. researchgate.net

Membrane and Electrochemical Technologies for Effluent Treatment

Advanced technologies such as membrane filtration and electrochemical methods offer efficient alternatives for treating chromium(III)-containing effluents, often enabling water and resource recovery. samcotech.comresearchgate.net

Membrane technologies , such as ultrafiltration (UF) and reverse osmosis (RO), physically separate Cr(III) from wastewater. samcotech.com These systems have been successfully applied in industries like leather tanning to capture and reuse chromium from spent streams. samcotech.com In one innovative approach, thermal pressure hydrolysis of tannery waste was combined with ultrafiltration. This integrated system allowed for the separation of chromium deposits, which could be reused, from the organic matter in the waste stream. mdpi.com

Electrochemical technologies utilize electrical currents to drive chemical reactions for contaminant removal. mdpi.com

Electrocoagulation: This process involves generating coagulants in-situ by dissolving a sacrificial anode (typically iron or aluminum) with an applied current. The metal ions produced then form hydroxides that can remove contaminants through precipitation and adsorption. Studies have shown that the removal efficiency of Cr(III) can be affected by the presence of other ions; for instance, Cr(III) removal efficiency decreased at higher concentrations of NaCl due to an increase in the solubility of Cr(OH)₃. mdpi.com

Electro-kinetic Remediation: This technique uses a low-voltage direct current to move contaminants through a medium like sludge. mdpi.com The application of an electric field can facilitate the migration of Cr(III) ions toward the cathode, allowing for their removal. mdpi.com The use of a membrane in conjunction with this process has been shown to enhance removal by limiting the accumulation of chromium near the anode. mdpi.com

These technologies represent a shift towards more sophisticated and integrated treatment systems that not only purify water but also contribute to a circular economy by facilitating the recovery of valuable resources. illinois.edu

Bioremediation Approaches (e.g., Microbial-Enhanced Techniques)

Bioremediation leverages biological processes, particularly those of microorganisms, to treat contaminated environments. nih.gov It is considered a promising and cost-effective technology for wastewater treatment. nih.gov While much of the research on chromium bioremediation focuses on the microbial reduction of highly toxic Cr(VI) to the less toxic Cr(III), microorganisms also play a direct role in the removal of Cr(III) from effluents through mechanisms like biosorption and bioaccumulation. researchgate.netscispace.com

Biosorption: This is a metabolism-independent process where Cr(III) ions bind to the surface of microbial biomass (both living and dead). scispace.com The cell walls of bacteria, fungi, and algae contain various functional groups that can sequester metal ions. nih.gov This process is advantageous due to its low cost and high efficiency. nih.gov For example, Bacillus subtilis biomass has been shown to have a maximum Cr(III) uptake of 23.9 mg/g at an optimal pH of 4.0. nih.gov

Bioaccumulation: This is an active, metabolism-dependent process where Cr(III) is transported across the cell membrane and accumulates inside living microbial cells. scispace.com

Microbially Induced Calcite Precipitation (MICP): This innovative technique uses the metabolic activity of ureolytic bacteria to induce the precipitation of calcium carbonate. rsc.org As the calcite crystals form, they can co-precipitate Cr(III) ions, effectively removing them from the solution. Studies have demonstrated that Cr(III) can be removed with an efficiency approaching 100% under optimal conditions (pH 7.0, 25°C). rsc.org The presence of Cr(III) was also found to induce the formation of aragonite, a different crystal form of calcium carbonate, creating Cr-bearing carbonate compounds and hydroxides. rsc.org

The use of immobilized microbial cells, where microorganisms are confined to a carrier material, is another strategy that can enhance the efficiency and reusability of the biomass in treatment systems. nih.govnih.gov

Bioremediation ApproachMicroorganism/ProcessRemoval Capacity / EfficiencyMechanism
Biosorption Bacillus subtilis biomass23.9 mg/g nih.govMetabolism-independent binding of Cr(III) to the cell surface. nih.govscispace.com
Microbially Induced Calcite Precipitation (MICP) Ureolytic Bacteria~100% rsc.orgCo-precipitation of Cr(III) with calcium carbonate. rsc.org

Strategies for Chromium(III) Recovery and Reuse from Industrial Waste Streams

The recovery and reuse of chromium from industrial waste streams, particularly from the sludge generated by tanneries and wastewater treatment plants, is a key aspect of sustainable waste management and the circular economy. researchgate.net Rather than landfilling chromium-containing sludge, which poses long-term environmental risks, recovery processes aim to extract the Cr(III) and reintroduce it as a raw material. researchgate.netmdpi.com

The most common approach for recovering Cr(III) from sludge is a hydrometallurgical process involving acid leaching followed by precipitation. researchgate.net

Acid Leaching/Extraction: The chromium-rich sludge is treated with an acid, typically sulfuric acid (H₂SO₄), to dissolve the chromium hydroxide and bring the Cr(III) back into a liquid solution. researchgate.net One study found that using 4% H₂SO₄ could extract 90% of the total chromium from tannery sludge. researchgate.net

Precipitation: After extraction, the pH of the chromium-rich leachate is raised by adding an alkaline substance, such as sodium hydroxide (NaOH) or magnesium oxide (MgO). nih.govresearchgate.net This causes the chromium to precipitate again as chromium hydroxide, Cr(OH)₃. This step helps to separate the chromium from other impurities that may have been co-extracted. researchgate.net

Re-dissolution and Reuse: The purified chromium hydroxide precipitate can then be re-dissolved in sulfuric acid to produce a chromium sulfate solution, which is the primary chemical used in the leather tanning process. researchgate.net This recovered chromium solution can be fed back into the tanning bath, reducing the need for virgin chromium salts and closing the production loop. samcotech.comresearchgate.net

This recovery strategy not only minimizes hazardous waste but also provides economic benefits by reducing raw material costs for industries like leather manufacturing. researchgate.netmdpi.com

Computational Chemistry and Theoretical Modeling of Chromium Iii Triphosphate

Computational chemistry and theoretical modeling have emerged as indispensable tools for elucidating the complex behavior of chromium(III) complexes, including its interactions with triphosphate. These methods provide molecular-level insights that are often inaccessible through experimental techniques alone. By simulating the structures, dynamics, and reaction pathways of these systems, researchers can gain a deeper understanding of their properties and reactivity.

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Chromium Speciation and Quantification

Chromatographic methods are essential for separating different chromium species, particularly distinguishing the trivalent form, such as in chromium(III) triphosphate, from the more toxic hexavalent form.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Hyphenation

The hyphenation of High-Performance Liquid Chromatography (HPLC) with both Diode Array Detection (DAD) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides a powerful analytical tool for the speciation of chromium. nih.govdntb.gov.ua This setup allows for the simultaneous acquisition of molecular and elemental information from a single sample injection. nih.govdntb.gov.ua

In this configuration, HPLC separates the different chromium species present in a sample. The eluent from the HPLC column is then split and directed to both a DAD and an ICP-MS. The DAD provides information on the molecular absorption of the separated species, which can be useful for identifying and quantifying complexes. nih.govmdpi.com For instance, the [Cr(III)-EDTA]⁻ complex and Cr(VI) can be monitored at wavelengths of 550 nm and 371 nm, respectively. mdpi.com

Simultaneously, the ICP-MS detector provides highly sensitive elemental analysis, allowing for the precise quantification of chromium isotopes, such as ⁵²Cr and ⁵³Cr, at trace and ultra-trace levels. metrohm.comthermofisher.comhpst.cz This dual detection approach is invaluable for studying the interaction of chromium(III) with biomolecules and for the analysis of complex matrices like environmental and biological samples. nih.govdntb.gov.ua The development of cost-effective flow splitters has further enhanced the feasibility of this simultaneous hyphenation. nih.gov Research has demonstrated the application of HPLC-DAD/ICP-MS in the analysis of certified reference materials, showing good recoveries for total chromium. nih.govmdpi.com

Parameter HPLC-DAD ICP-MS
Detection Principle Molecular AbsorptionElemental Mass-to-Charge Ratio
Information Provided Molecular structure and quantification of absorbing speciesElemental composition and quantification at trace levels
Typical Wavelengths 550 nm for [Cr(III)-EDTA]⁻, 371 nm for Cr(VI) mdpi.comm/z 52 and 53 for chromium isotopes metrohm.comthermofisher.com
Primary Application Speciation and quantification of chromium complexesHighly sensitive elemental detection and quantification

Ion Chromatography for Chromium(III) Analysis

Ion chromatography (IC) is a widely used and effective technique for the separation and determination of chromium species, particularly Cr(III) and Cr(VI), in aqueous samples. bohrium.combrjac.com.br The coupling of IC with ICP-MS (IC-ICP-MS) has become a prominent method due to its high sensitivity and precision. metrohm.com

The principle of IC separation for chromium speciation often involves the use of an anion-exchange column. metrohm.combohrium.com Since Cr(III) exists as a cation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is often used to form a stable anionic complex, [Cr(III)-EDTA]⁻. metrohm.comlcms.cz This allows for the simultaneous separation of the anionic Cr(III) complex and the anionic Cr(VI) (as chromate) on the same column. metrohm.comlcms.cz The separation is critical as Cr(III) is an essential nutrient while Cr(VI) is toxic and carcinogenic. metrohm.com

The separated species are then introduced into an ICP-MS for sensitive detection and quantification. lcms.cz This method allows for detection limits in the sub-µg/L range, making it suitable for the analysis of drinking water and other environmental samples. thermofisher.comlcms.cz The use of a collision/reaction cell in the ICP-MS helps to reduce polyatomic interferences on the major chromium isotope, ⁵²Cr. thermofisher.com

Below is a table summarizing typical results from an IC-ICP-MS analysis of chromium species in a water sample:

Species Retention Time (s) Detection Limit (µg/L) Recovery (%)
Cr(III) (as [Cr(III)-EDTA]⁻)~120 brjac.com.br0.05 bohrium.com99.7 metrohm.com
Cr(VI)~40 thermofisher.com0.1 bohrium.com114.0 metrohm.com

Spectroscopic Techniques for Elemental and Structural Analysis

Spectroscopic methods are fundamental for both quantifying the total chromium content and for characterizing the structure of chromium(III) triphosphate and its complexes.

Atomic Absorption Spectrometry (AAS, GF AAS, HR-CS GF AAS)

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for determining the total chromium concentration in various samples. The method relies on the principle that atoms of an element will absorb light at specific wavelengths characteristic of that element.

For trace and ultra-trace analysis of chromium, Graphite (B72142) Furnace AAS (GF AAS) is often employed. In this technique, a small sample volume is introduced into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. nemi.gov The absorption of light from a chromium hollow-cathode lamp by the atomized chromium is measured. oiv.int The use of a graphite platform within the furnace can help to reduce matrix interferences. nemi.gov

To further improve accuracy, background correction techniques such as deuterium (B1214612) or Zeeman effect are utilized. nemi.gov High-Resolution Continuum Source GF AAS (HR-CS GF AAS) is a more advanced variation that offers improved background correction capabilities. The analytical range for chromium using GF AAS is typically in the low µg/L range. nemi.gov

AAS Technique Principle Typical Application Range (µg/L)
Flame AASAtomization in a flame> 25 nemi.gov
Graphite Furnace AAS (GF AAS)Electrothermal atomization in a graphite tube0.2 - 25 nemi.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for the determination of chromium at trace and ultra-trace concentrations due to its exceptional sensitivity and selectivity. thermofisher.comlcms.cz The sample is introduced into a high-temperature argon plasma, which ionizes the chromium atoms. These ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

ICP-MS can readily determine the total amount of chromium present in a sample. brjac.com.br When coupled with a separation technique like HPLC or IC, it becomes a powerful tool for speciation analysis, as discussed previously. metrohm.comthermofisher.comhpst.cz A significant challenge in chromium analysis by ICP-MS is the presence of polyatomic interferences on its most abundant isotope, ⁵²Cr (e.g., ⁴⁰Ar¹²C⁺ and ³⁵Cl¹⁶O¹H⁺). thermofisher.combrjac.com.br Modern ICP-MS instruments utilize collision/reaction cells to mitigate these interferences, thereby improving the accuracy of the measurements. thermofisher.com This allows for the reliable quantification of chromium species at ng/L (ppt) levels. lcms.cz

UV-Visible Spectroscopy in Complex Characterization

UV-Visible spectroscopy is a valuable tool for the characterization of chromium(III) complexes, including those formed with triphosphate. The technique is based on the absorption of ultraviolet or visible light by a molecule, which causes the promotion of an electron from a ground electronic state to an excited state.

For transition metal complexes like those of chromium(III), the absorption of light in the visible region is due to d-d electronic transitions. The specific wavelengths of maximum absorbance (λmax) are dependent on the ligands coordinated to the chromium(III) ion and the geometry of the complex. docbrown.info For example, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, exhibits two primary absorption bands around 400 nm and 580 nm. docbrown.info

By analyzing the UV-Visible spectrum, information about the coordination environment of the chromium(III) ion can be inferred. Changes in the ligands or the formation of different complex species in solution will result in shifts in the absorption bands. docbrown.info This technique has been used to study the formation of various chromium(III) complexes, such as those with glycine (B1666218), by observing changes in the spectra under different pH conditions and reactant ratios. doaj.org

Chromium(III) Complex Color Approximate λmax (nm)
[Cr(H₂O)₆]³⁺Violet-blue-grey400, 580 docbrown.info
[Cr(H₂O)₅Cl]²⁺Green-
[Cr(H₂O)₄Cl₂]⁺Dark Green-

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR) in Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating molecular structure and dynamics. stackexchange.com Particularly, ³¹P NMR is highly effective for studying phosphorus-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, which results in excellent NMR sensitivity and sharp spectral lines. oxinst.comhuji.ac.ilmdpi.com The wide chemical shift range of ³¹P NMR allows for clear separation and identification of different phosphorus environments within a molecule. huji.ac.ilmdpi.com

In the context of chromium(III) triphosphate, ³¹P NMR is instrumental in elucidating the binding interactions between the chromium(III) ion and the triphosphate moiety. The paramagnetic nature of the Cr(III) ion can influence the NMR spectrum, often causing broadening of the signals of nearby nuclei. However, studies on analogous systems, such as the binding of chromium(III) complexes to adenosine (B11128) triphosphate (ATP), have successfully utilized ³¹P NMR spectroscopy.

Research has shown that the interaction between chromium(III) complexes, like tris(ethylenediamine)chromium(III), and the phosphate (B84403) groups of ATP can be monitored by changes in the ³¹P NMR spectrum. nih.gov These studies are consistent with the formation of outer-sphere complexes, where the chromium complex is associated with the ATP molecule without direct coordination to the phosphate oxygen atoms. nih.gov Under specific experimental conditions, direct coordination (inner-sphere complex) may not be observed. nih.gov The magnitude of the binding constant for the interaction of tris(ethylenediamine)chromium(III) with ATP has been determined to be approximately 500 mol⁻¹ dm³ at a pH of 7.00. nih.gov

The chemical shifts in ³¹P NMR are sensitive to the electronic environment of the phosphorus nucleus. trilinkbiotech.com Protonation of non-bridging oxygen atoms in a phosphate group, for instance, leads to a shift to a higher magnetic field (upfield shift), reflecting a decrease in the basicity of the phosphate group. nih.gov Conversely, factors that increase electron density at the phosphorus atom will cause a downfield shift. This sensitivity allows researchers to probe the nature of the coordination sphere and the stereochemistry of metal-ligand bonding. stackexchange.comresearchgate.net Quantitative ³¹P NMR (qNMR) methods can also be employed for the precise quantification of phosphorus-containing compounds, offering accuracy comparable to chromatographic techniques. mdpi.com

ParameterObservation in Cr(III)-Triphosphate Related Binding StudiesReference
Technique³¹P NMR Spectroscopy nih.gov
Interaction StudiedBinding of tris(ethylenediamine)chromium(III) with ATP nih.gov
Complex TypeOuter-sphere complex formation observed nih.gov
Binding Constant (K)Approximately 500 mol⁻¹ dm³ (at pH 7.0) nih.gov
Key AdvantageHigh sensitivity and wide chemical shift range for resolving different phosphorus environments huji.ac.ilmdpi.com

Direct Analysis of Solid Samples

The direct analysis of solid samples containing chromium(III) is essential for applications in materials science, environmental monitoring, and quality control, as it eliminates complex and potentially error-prone sample dissolution steps. rsc.org Glow Discharge Mass Spectrometry (GDMS) is a prominent technique for the direct elemental and speciation analysis of solid-state materials. rsc.orgmat-cs.com

GDMS is recognized for its high sensitivity, accuracy, and ability to determine trace elements directly in solid samples. mat-cs.comasminternational.orgthermofisher.com The technique involves sputtering the sample surface with a low-pressure glow discharge plasma, which ionizes atoms from the sample. mat-cs.comltschem.com These ions are then analyzed by a mass spectrometer. mat-cs.com A key advantage of GDMS is its capacity for direct speciation, allowing for the differentiation between trivalent and hexavalent forms of chromium in solid oxide samples. rsc.org This is achieved by monitoring specific cluster ions that are unique to each oxidation state. For instance, in the analysis of chromium oxides, signals at m/z 104 (Cr₂⁺) and 120 (Cr₂O⁺) are indicative of the presence of Cr(III), while the signal at m/z 100 (CrO₃⁺) arises from Cr(VI). rsc.org

GDMS offers ultra-trace detection capabilities, often at sub-parts-per-billion (ppb) levels, and provides broad elemental coverage. ltschem.com It can be used for both bulk analysis and depth profiling, making it suitable for characterizing coatings and layered materials. asminternational.orgltschem.com The technique is widely applied in metallurgy, the semiconductor industry, and for the purity certification of high-performance materials. mat-cs.comltschem.com

Other methods for the analysis of chromium in solid matrices often involve an extraction or digestion step prior to analysis by techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). cdc.gov However, these are not direct solid analysis methods and can be susceptible to altering the speciation of chromium during sample preparation. cdc.gov For total chromium analysis in solid samples, an oxidative melt using reagents like sodium carbonate and potassium nitrate (B79036) can be used to convert chromium(III) oxide into soluble sodium chromate, which can then be analyzed. stackexchange.com

Analytical TechniquePrincipleApplication for Solid Cr(III) SamplesKey Findings/CapabilitiesReference
Glow Discharge Mass Spectrometry (GDMS)Sputtering and ionization of a solid sample in a glow discharge plasma, followed by mass analysis.Direct elemental analysis and speciation of chromium in solid materials.Differentiates Cr(III) from Cr(VI) by detecting specific cluster ions (e.g., Cr₂⁺ and Cr₂O⁺ for Cr(III)). Offers high sensitivity (ppb levels) and depth profiling. rsc.orgltschem.com
Oxidative Melt + Wet ChemistryFusion of the solid sample with an oxidizing flux (e.g., Na₂CO₃/KNO₃) to convert insoluble Cr(III) to soluble Cr(VI).Qualitative and quantitative analysis of total chromium in insoluble compounds like Cr₂O₃.Formation of a yellow melt indicates the presence of chromate, confirming the presence of chromium in the original sample. stackexchange.com
Atomic Absorption Spectrometry (AAS) after AshingAcid digestion (ashing) of a solid sample collected on a filter, followed by flame atomic absorption measurement.Elemental analysis for total chromium in solid samples. Not compound-specific.Working range of 0.05 to 2.5 mg/m³ for a 100-L air sample. cdc.gov

Development of Novel Sensor Technologies for Chromium(III) Detection

The demand for rapid, sensitive, and selective methods for chromium(III) detection in various matrices has driven the development of novel sensor technologies. These sensors offer advantages over traditional, often lab-based, analytical techniques by providing potential for on-site, real-time monitoring. cas.cnresearchgate.net Major categories include electrochemical, optical, and biosensors.

Electrochemical Sensors: Potentiometric sensors are a significant class of electrochemical devices used for Cr(III) detection. researchgate.netekb.eg These sensors typically consist of an ion-selective electrode that generates a potential difference proportional to the concentration of the target ion. abechem.com The selectivity and sensitivity are largely determined by the ionophore incorporated into the sensor membrane. ekb.egabechem.com Various materials have been employed as ionophores, including calixarenes, Schiff base complexes, and thiol amine surfactants. researchgate.netekb.egnih.gov These sensors can achieve low detection limits, fast response times, and can operate over a wide pH range. researchgate.netekb.egnih.govtandfonline.com For example, a sensor based on 4-Isopropylcalix researchgate.netarene demonstrated a detection limit of 9.0 × 10⁻⁷ M with a response time of less than 15 seconds. tandfonline.com

Optical Sensors: Optical sensors for Cr(III) rely on a change in optical properties, such as color (colorimetric) or fluorescence, upon interaction with the analyte. cas.cntandfonline.com A colorimetric optode has been developed using 2-(2`-hydroxynaphthylazo)benzothiazole immobilized on a membrane, which shows an increase in absorption at 578 nm in the presence of Cr(III). oxinst.com This sensor exhibited a linear range from 3.0 × 10⁻⁹ to 5.0 × 10⁻⁵ mol L⁻¹ and a detection limit of 8.5 × 10⁻¹⁰ mol L⁻¹. oxinst.com

Fluorescent sensors, or "probes," offer particularly high sensitivity. [6, 7] These often work via mechanisms like photo-induced electron transfer (PET) or fluorescence resonance energy transfer (FRET). [3, 6] Recently, a ratiometric fluorescent probe using porphyrin nanoparticles and blue carbon dots was developed for the on-site detection of Cr(III). nih.gov The presence of Cr(III) quenches the fluorescence of the porphyrin nanoparticles, causing a color change from red to blue, which can be analyzed in real-time using a smartphone. nih.gov

Biosensors: Biosensors utilize biological components, such as microbes, for analyte detection. rsc.org A microbial sensor using Citrobacter freundii immobilized on a carbon paste electrode has been developed for the voltammetric detection of Cr(III). rsc.org By employing differential pulse cathodic stripping voltammetry, this biosensor achieved a lowest limit of detection (LLOD) of 1x10⁻⁷ M for Cr(III). rsc.org Another study using Sphingopyxis macrogoltabida also demonstrated a similar LLOD.

Sensor TypeSensing Material/PrincipleLinear RangeDetection LimitResponse TimeReference
Potentiometric (PVC Membrane)4-Isopropylcalix mdpi.comarene ionophore1.0 × 10⁻⁶ – 1.0 × 10⁻¹ M9.0 × 10⁻⁷ M< 15 s ltschem.com
Potentiometric (Carbon Paste)Nano Cr(III) Schiff base complexN/AN/A~ 8 s cdc.gov
Potentiometric (Carbon Paste)Thiol amine surfactant ionophore4.8 × 10⁻⁷ – 1.0 × 10⁻² M4.8 × 10⁻⁷ M7 s researchgate.net
Optical (Colorimetric Optode)Immobilised 2-(2`-hydroxynaphthylazo)benzothiazole3.0 × 10⁻⁹ – 5.0 × 10⁻⁵ M8.5 × 10⁻¹⁰ M~ 3.0 min tandfonline.com
Optical (Fluorescent)Porphyrin nanoparticles & Blue Carbon DotsN/AN/AFast, on-site cas.cn
Microbial Biosensor (Voltammetric)Citrobacter freundii on Carbon Paste ElectrodeN/A1 × 10⁻⁷ M (DPCSV)N/A researchgate.net
Microbial Biosensor (Voltammetric)Sphingopyxis macrogoltabida on Carbon Paste ElectrodeN/A1 × 10⁻⁷ M (DPCSV)N/A researchgate.net

Biological Interactions and Mechanistic Studies Non Human Clinical Focus

Interactions of Chromium(III) with Nucleic Acids

The interaction of chromium(III) with deoxyribonucleic acid (DNA) is a complex process involving multiple binding modes and influencing the structural integrity of the nucleic acid. These interactions are of significant interest due to their implications in the biological activity of chromium.

Chromium(III) exhibits a bimodal interaction with DNA, engaging with both the phosphate (B84403) backbone and the nucleobases. The initial interaction is often with the negatively charged phosphate backbone. This binding is characterized as a weak and reversible electrostatic interaction. oup.comnih.gov This outer-sphere association is susceptible to competition from other ions, as evidenced by the weakening of the interaction in the presence of competing inorganic phosphate. oup.comnih.gov Studies suggest that at low ratios of chromium(III) to DNA, the metal ion can form chelates, binding to both the guanine (B1146940) bases and the phosphate groups of the backbone. researchgate.net However, other spectroscopic analyses indicate that under certain conditions, chromium(III) can bind specifically to the guanine N7 position without direct interaction with the phosphate backbone. researchgate.net

A more stable and consequential interaction of chromium(III) with DNA involves the direct coordination with the nucleobases, leading to the formation of stable adducts and cross-links. oup.comnih.gov Spectroscopic studies have identified the N7 position of guanine as the primary binding site for chromium(III). researchgate.netresearchgate.netwikipedia.org This inner-sphere coordination results in the formation of robust chromium-DNA adducts. The binding affinity of chromium(III) to different nucleobases has been studied, revealing a preferential order of binding kinetics: Guanine (G) > Cytosine (C) > Thymine (T) ≈ Adenine (B156593) (A). oup.com These interactions can lead to the formation of both binary adducts, consisting of chromium(III) and DNA, and more complex ternary adducts where a ligand is also involved. researchgate.net The formation of interstrand cross-links, where chromium(III) bridges two separate DNA strands, has also been proposed, particularly at 5'-CG sites. researchgate.net

Table 1: Relative Binding Affinity of Chromium(III) to DNA Nucleobases

NucleobaseBinding Affinity
Guanine (G)Highest
Cytosine (C)Moderate
Thymine (T)Low
Adenine (A)Low

This table illustrates the preferential binding of Chromium(III) to different DNA nucleobases, with Guanine showing the highest affinity.

The kinetic inertness of the chromium(III) ion plays a crucial role in its interactions with DNA. As a d³ metal ion, chromium(III) has an exceptionally slow ligand exchange rate, which contributes to the stability of the chromium-DNA adducts once they are formed. nih.gov This stability is demonstrated by the inability of strong chelating agents like ethylenediaminetetraacetic acid (EDTA) to dissociate the chromium(III)/DNA complex. oup.comnih.gov

The pH of the surrounding environment significantly influences the DNA binding capacity of chromium(III) due to its hydrolysis. At neutral or high pH, chromium(III) undergoes hydrolysis to form oligo- and polymeric hydroxo-bridged species, which have a reduced ability to bind to DNA. oup.com This loss of binding ability is, however, reversible. Lowering the pH can reverse the hydrolysis process, restoring the DNA-binding capacity of the chromium(III) ion. oup.com

The binding of chromium(III) to DNA has the potential to induce structural changes in the DNA molecule. While some studies utilizing nuclear magnetic resonance (NMR), electron paramagnetic resonance (EPR), and infrared (IR) spectroscopy on oligonucleotide duplexes suggest that the binding of chromium(III) to the guanine N7 position results in minimal distortion of the B-form DNA structure, other findings indicate more significant alterations. researchgate.net The formation of chromium(III)-DNA adducts can lead to structural distortions of the DNA helix. oup.com

Interactions with Proteins and Enzymes

Chromium(III) in complex with nucleotides, such as adenosine (B11128) triphosphate (ATP), serves as a valuable tool in the study of phosphoryl transfer enzymes, including kinases. The utility of chromium(III)-nucleotide complexes, particularly chromium(III) triphosphate, stems from their properties as stable, substitution-inert, paramagnetic analogs of the physiologically relevant magnesium(II)-ATP (MgATP) complexes. nih.govias.ac.in

These chromium(III) complexes can bind to the active sites of enzymes like pyruvate (B1213749) kinase and hexokinase. nih.govias.ac.in Due to the paramagnetic nature of Cr(III), these complexes can be used in magnetic resonance studies to probe the spatial arrangement of substrates at the catalytic site. ias.ac.in By measuring the paramagnetic effects of the chromium(III) ion on the relaxation rates of the nuclei of other substrates, it is possible to calculate the distances between the metal ion and various parts of the other substrates. nih.gov

For example, in studies with pyruvate kinase, Cr(III)ATP has been used to determine intersubstrate distances and to demonstrate the existence of a bimetallic enzyme-M(II)-CrATP complex at the active site, where M(II) can be magnesium or manganese. nih.gov This has provided insights into the mechanism of phosphoryl transfer, suggesting a model where the substrates are in close proximity within the enzyme's active site. ias.ac.in The inertness of the Cr(III)-nucleotide complexes allows them to act as stable anchors in the active site, facilitating the mapping of the enzyme's catalytic center. nih.gov

Table 2: Properties and Applications of Chromium(III)-Nucleotide Complexes in Enzymology

PropertyDescriptionApplication in Studying Phosphoryl Transfer Enzymes
Paramagnetism The Cr(III) ion has unpaired electrons, making it paramagnetic.Allows for the use of magnetic resonance techniques (e.g., NMR) to measure distances between the Cr(III) ion and other substrates in the enzyme's active site.
Substitution-Inert The ligands (e.g., triphosphate) are exchanged very slowly from the coordination sphere of Cr(III).Acts as a stable, non-reactive analog of the natural Mg(II)-nucleotide substrate, effectively "trapping" the enzyme-substrate complex for structural studies.
Structural Analog Mimics the structure of the physiological Mg(II)-nucleotide complex.Binds to the active site of kinases and other phosphoryl transfer enzymes, enabling the study of substrate binding and the catalytic mechanism.

This table summarizes the key properties of Chromium(III)-nucleotide complexes that make them useful as probes for investigating the mechanisms of phosphoryl transfer enzymes.

Elucidation of Enzyme Substrate Specificity and Reaction Mechanisms

Chromium(III) complexes with nucleotides, such as chromium(III) adenosine triphosphate (Cr(III)-ATP) and chromium(III) adenosine diphosphate (B83284) (Cr(III)-ADP), serve as critical tools in enzymology. Due to the inert and stable nature of the Cr(III) coordination sphere, these complexes are substitution-inert analogs of the biologically active and labile magnesium(II) nucleotide complexes (Mg(II)-ATP and Mg(II)-ADP). This property allows researchers to effectively "trap" the enzyme-substrate complex, facilitating detailed studies of enzyme kinetics, substrate binding, and reaction mechanisms, particularly for the phosphotransferase class of enzymes, known as kinases. nih.gov

Kinetic studies using these chromium(III) nucleotide analogs have provided significant insights into the mechanisms of several kinases. For instance, Cr(III)-ADP and related complexes have been used as competitive inhibitors to probe the substrate specificity of creatine (B1669601) kinase. nih.gov Research has shown that the binding affinity of these complexes to the enzyme is influenced by the ligands coordinated to the chromium ion, with complexes containing water ligands generally binding more strongly than those with ammonia (B1221849) ligands, likely due to stronger hydrogen-bonding interactions with the protein. nih.gov

Furthermore, magnetic resonance techniques, in conjunction with Cr(III)-nucleotide complexes, have been employed to map the spatial arrangement of substrates at the catalytic site of enzymes. A study on yeast hexokinase used paramagnetic effects of enzyme-bound Cr(III)-ADP to determine the distances between the chromium ion and the protons and phosphorus nucleus of the co-substrate, glucose-6-phosphate. nih.gov The calculated distances supported a model involving direct contact between the substrates, suggesting an associative SN2-type mechanism for the phosphoryl transfer. nih.gov

EnzymeChromium(III) Complex UsedKey Mechanistic FindingReference
HexokinaseChromium(III)-adenosine diphosphate (CrADP)Distances calculated from paramagnetic effects suggest an associative phosphoryl transfer mechanism. nih.gov
Creatine KinaseCr-(H₂O)₄₋ₙ(NH₃)ₙADPActed as a competitive inhibitor vs. MgADP; binding affinity depends on ligands coordinated to Cr(III). nih.gov
Various Kinases (Phosphotransferases)Chromium(III)-adenosine triphosphate (CrATP) and Chromium(III)-adenosine diphosphate (CrADP)Used as stable analogs to investigate substrate specificity, binding sites, and catalytic mechanisms. nih.gov

Molecular Mechanisms of Cellular Pathway Modulation by Chromium(III)

Chromium(III) has been shown to modulate several key cellular pathways, influencing glucose and lipid metabolism and gene expression through various molecular mechanisms.

AMPK Activity: Trivalent chromium can enhance the activity of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Studies in L6 skeletal muscle myotubes demonstrated that chromium picolinate (B1231196) increased AMPK signaling. nih.govnih.gov The activation of AMPK by chromium appears to be a key mechanism by which it protects cells against hyperinsulinemia-induced insulin (B600854) resistance. nih.gov One proposed mechanism for AMPK activation is the inhibition of mitochondrial ATP synthase by Cr³⁺, which leads to an increased AMP/ATP ratio, a primary trigger for AMPK activation. researchgate.net

Glucose Uptake Pathways: Chromium(III) enhances glucose transport, particularly in insulin-sensitive cells. One significant mechanism is the mobilization of the glucose transporter 4 (GLUT4) to the plasma membrane. oup.comresearchgate.net This process was found to be dependent on a reduction in plasma membrane cholesterol rather than modulation of classical insulin signaling proteins like the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), or Akt. oup.comresearchgate.net Other research suggests that chromium may also upregulate the mRNA levels of genes involved in glucose metabolism, including IR, GLUT4, and glycogen (B147801) synthase (GS) in skeletal muscle cells. researchgate.net

Protein Glycosylation: In environments with high glucose concentrations, chromium(III) has been observed to inhibit the non-enzymatic glycosylation of proteins. nih.gov A study using erythrocytes as a model showed that chromium supplementation prevented the increase in protein glycosylation that occurs under hyperglycemic conditions, an effect potentially mediated by chromium's antioxidative properties. nih.gov

Lipid Peroxidation: The effect of chromium(III) on lipid peroxidation—the oxidative degradation of lipids—appears to be context-dependent. Some studies report an inhibitory role, where chromium(III) supplementation decreased the levels of lipid peroxidation products in high glucose-treated erythrocytes and various rat tissues. nih.govresearchgate.net Conversely, other investigations have linked occupational exposure to trivalent chromium with an increase in malondialdehyde (MDA), a marker of lipid peroxidation. ekb.eg The differing outcomes suggest that the effect of Cr(III) on lipid peroxidation may be influenced by the biological system, the form of chromium, and the exposure conditions.

Study ContextObserved Effect of Cr(III)System/ModelReference
High-glucose environmentInhibition of lipid peroxidationHuman erythrocytes nih.gov
Dietary supplementationDecreased lipid peroxidation productsRat tissues (spleen, kidney, liver, lung) researchgate.net
Occupational exposureIncreased malondialdehyde (MDA) levelsTannery workers ekb.eg
In vitro LDL oxidationIncapable of inducing LDL oxidationHuman low-density lipoprotein (LDL) nih.gov

Gene Expression: Chromium(III) can influence gene expression by interacting with the transcriptional machinery. Certain Cr(III) complexes have been shown to inhibit the binding of transcription factors, such as Sp1 and TFIID, to their DNA consensus sequences, thereby repressing transcription. nih.gov The inhibitory potential of a Cr(III) complex is highly dependent on its ligand environment. nih.gov Studies in insects have also revealed that chromium exposure alters gene expression profiles, affecting pathways such as xenobiotic metabolism in response to cellular stress. mdpi.com In skeletal muscle cells, chromium has been found to specifically upregulate the mRNA levels of genes crucial for glucose metabolism, including IR and GLUT4. researchgate.net

Mechanism of Chromium(III) Ion Release and Protein Modification in Cellular Environments

Within cellular environments, chromium(III) can be released from less soluble forms and subsequently modify biological macromolecules. For instance, when macrophage cells engulf insoluble chromium(III) phosphate, the compound is trafficked to the acidic environment of endosomes and lysosomes. wikipedia.org This acidic milieu facilitates the release of Cr³⁺ ions into the cell. wikipedia.org

Once released, these Cr³⁺ ions can interact with and modify cellular proteins. The ions show a propensity to bind to proteins with high metal affinity, such as the enzyme catalase and the transport protein ferritin, leading to oxidative modifications that can impair their function. wikipedia.org The nature of the protein modification is also influenced by the specific chromium(III) complex and the local redox environment. Studies with the glycoprotein (B1211001) AGP have shown that different Cr(III) complexes can induce distinct effects; some cause a conformational change from a β-sheet to an α-helix structure, while others, in the presence of an oxidant like hydrogen peroxide, mediate non-specific cleavage of the protein backbone. nih.gov A different oxidant, iodosylbenzene, with a protein pre-adducted with a Cr(III) complex, led to site-specific cleavage. nih.gov This demonstrates that the coordinated ligand, the metal complex structure, and the type of oxidant collectively determine the outcome of the protein modification. nih.gov

Chelation and Complexation of Chromium(III) with Biological Macromolecules

The biological effects of chromium(III) are fundamentally linked to its ability to form stable coordination complexes with a variety of biological macromolecules, including proteins and nucleic acids.

The interaction of Cr(III) with proteins is extensive. In the bloodstream, the iron-transport protein transferrin is the major carrier for Cr(III) ions. icm.edu.plnih.gov Cr(III) demonstrates a preference for binding to specific amino acid residues, particularly those with carboxylate or imidazole (B134444) side chains, such as glutamic acid, aspartic acid, and histidine. nih.gov This binding can have significant structural and functional consequences. For example, Cr(III) has been shown to stabilize the structure of proteins like collagen through cross-linking and to promote the self-assembly of insulin oligomers. ias.ac.in The binding of various Cr(III) complexes to human α1-acid glycoprotein has been quantified, revealing binding constants (Kb) in the range of 10⁴ to 10⁵ M⁻¹. nih.gov

Chromium(III) also forms stable adducts with nucleic acids, a process implicated in its genotoxic potential. wikipedia.orgaaem.pl The mechanism of this interaction involves the formation of Cr(III)-DNA adducts. wikipedia.org There is evidence for multiple binding modes. Some studies indicate that Cr(III) binds specifically to the N7 position of guanine bases. ua.edu Other work highlights the critical role of the phosphate backbone in forming both binary Cr(III)-DNA adducts and ternary complexes, where Cr(III) acts as a bridge between DNA and an amino acid or peptide. acs.orgoup.com The formation of these adducts can interfere with DNA functions, such as transcription, by inhibiting the binding of transcription factors. nih.gov

MacromoleculeInteracting Cr(III) SpeciesNature of Interaction / Binding SiteBiological ConsequenceReference
TransferrinCr³⁺ ionBinds to metal-binding sites.Transport of Cr(III) in the blood. icm.edu.plnih.gov
InsulinCr³⁺ ionPromotes self-assembly of insulin units.Potential stabilization of insulin. ias.ac.in
CollagenCr(III) saltsForms cross-links between protein chains.Stabilization of the collagen triple helix. ias.ac.in
α1-Acid Glycoprotein (AGP)[Cr(salen)(H₂O)₂]⁺, [Cr(en)₃]³⁺Coordination to amino acid residues.Conformational changes and potential cleavage. nih.gov
DNACr³⁺ ion / Cr(III) complexesCoordination to phosphate backbone and/or N7 of guanine.Formation of DNA adducts, inhibition of transcription factor binding. nih.govua.eduacs.orgoup.com

Q & A

Q. How can conflicting hypotheses about chromium(3+) triphosphate’s role in corrosion inhibition be resolved?

  • Answer : Conduct controlled electrochemical impedance spectroscopy (EIS) tests on alloy substrates with/without chromium phosphate coatings. Use ToF-SIMS to map inhibitor distribution and correlate with localized corrosion rates. Publish negative results to reduce publication bias and refine mechanistic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.